4-Methyl-4-pentenal
Description
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Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
4-methylpent-4-enal |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3 |
InChI Key |
XVMMYODWMBGAIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CCC=O |
Canonical SMILES |
CC(=C)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-4-pentenal: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-pentenal is an organic compound with the molecular formula C₆H₁₀O.[1][2][3] It is a colorless liquid characterized by a strong fruity odor.[1][2] This aldehyde finds its primary application in the fragrance industry as an intermediate in the synthesis of fruit-flavored aromas and can also be utilized as a food additive.[1][2] Furthermore, it serves as a precursor in the preparation of other organic compounds, including pharmaceuticals and chemical reagents.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside representative experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and the design of chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][3][4] |
| Molecular Weight | 98.14 g/mol | [4] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong fruity flavor | [1][2] |
| Density | 0.818 - 0.819 g/mL | [1][5] |
| Boiling Point | 123 - 131 °C | [1][2][5] |
| Melting Point | Approximately -69 to -78 °C (estimate) | [1][2][5] |
| Flash Point | 15 °C | [5] |
| Refractive Index | ~1.4276 (estimate) | [5] |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 1.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 98.073164938 Da | [4] |
| Monoisotopic Mass | 98.073164938 Da | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Heavy Atom Count | 7 | [4] |
| Complexity | 74.2 | [4] |
Experimental Protocols
Synthesis: A Representative Protocol via Oxidation
A common method for the preparation of this compound is the oxidation of 2-methyl-1-butene.[1][2] The following is a generalized protocol for such a transformation.
Materials:
-
2-Methyl-1-butene
-
An appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride and dimethyl sulfoxide)
-
Anhydrous dichloromethane (DCM) as a solvent
-
Silica gel
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A dry, round-bottom flask equipped with a magnetic stir bar is charged with the oxidizing agent (e.g., 1.5 equivalents of PCC) and an equal weight of silica gel.
-
Anhydrous DCM is added to the flask to create a suspension, which is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 2-methyl-1-butene (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the solid byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification: Fractional Distillation
The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to yield the pure aldehyde.
Procedure:
-
The crude this compound is transferred to a round-bottom flask suitable for distillation.
-
The flask is connected to a fractional distillation apparatus.
-
The system is placed under reduced pressure.
-
The flask is gently heated in a heating mantle to initiate distillation.
-
Fractions are collected at the appropriate boiling point range for this compound under the specific vacuum conditions.
-
The purity of the collected fractions is assessed using analytical techniques such as gas chromatography.
Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the laboratory procedures, the following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and purification processes.
Caption: A logical workflow for the synthesis of this compound.
Caption: A workflow for the purification and analysis of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][2] It should be stored in a cool, well-ventilated area, away from sources of ignition.[1][2] Contact with strong oxidizing agents and strong acids should be avoided to prevent dangerous reactions.[1][2] When handling this compound, personal protective equipment, including gloves and safety goggles, should be worn.[1][2] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water, and medical advice should be sought.[1][2]
References
An In-depth Technical Guide to the Synthesis of 4-Methyl-4-pentenal from 2-Methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methyl-4-pentenal is a specialty chemical with applications in the synthesis of more complex organic molecules, potentially serving as a building block in the development of novel pharmaceutical compounds and other fine chemicals. Its synthesis from readily available starting materials is of significant interest. 2-Methyl-1-butene, an inexpensive C5 alkene, presents an attractive starting point for the preparation of this compound. This guide focuses on the application of the Prins reaction, a classic carbon-carbon bond-forming reaction, for this transformation.
The Prins reaction involves the electrophilic addition of a protonated aldehyde to an alkene, leading to a carbocationic intermediate.[1] The fate of this intermediate is highly dependent on the reaction conditions. In the absence of a nucleophilic solvent like water, the intermediate can undergo elimination of a proton to yield an allylic alcohol, which can exist in equilibrium with its tautomeric aldehyde form. This is the desired pathway for the synthesis of this compound from 2-methyl-1-butene and formaldehyde.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed Prins reaction between 2-methyl-1-butene and formaldehyde proceeds through the following key steps:
-
Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Electrophilic Attack: The electron-rich double bond of 2-methyl-1-butene attacks the electrophilic carbon of the protonated formaldehyde, forming a tertiary carbocation intermediate.
-
Proton Elimination: A base (e.g., the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the newly formed carbon-carbon bond, leading to the formation of the allylic alcohol, 2-methyl-1-(hydroxymethyl)prop-1-ene.
-
Tautomerization: The allylic alcohol undergoes tautomerization to the more stable aldehyde, this compound.
References
An In-depth Technical Guide to 4-Methyl-4-pentenal: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and synthetic methodologies for 4-Methyl-4-pentenal. The information is curated for professionals in research, and drug development.
Molecular Structure and Formula
This compound is an organic compound classified as an unsaturated aldehyde. Its structure consists of a five-carbon pentanal chain with a methyl group and a carbon-carbon double bond both located at the fourth carbon position.
The molecular formula for this compound is C6H10O [1][2][3][4][5]. The IUPAC name for this compound is 4-methylpent-4-enal[1]. It is also known by synonyms such as 4-methyl-4-penten-1-al[6].
Below is a two-dimensional structural representation of the this compound molecule.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1] |
| Density | Approximately 0.818 - 0.819 g/mL | [2][3] |
| Boiling Point | 123 - 131 °C | [2][3] |
| Melting Point | Approximately -69 to -78 °C | [2][3] |
| Flash Point | 15 °C | [3] |
| Refractive Index | 1.4276 (estimate) | [3] |
| LogP | 1.54160 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound is through the oxidation of 2-methyl-1-butene[2][5][7].
Objective: To synthesize this compound via the oxidation of 2-methyl-1-butene.
Materials:
-
2-methyl-1-butene
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Temperature control system
-
Purification setup (e.g., distillation apparatus, chromatography column)
Methodology:
-
Reaction Setup: A clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The chosen oxidizing agent is suspended in an appropriate anhydrous solvent within the reaction vessel.
-
Addition of Substrate: 2-methyl-1-butene is dissolved in a minimal amount of the same anhydrous solvent and added dropwise to the stirred suspension of the oxidizing agent. The temperature is carefully monitored and controlled, as the reaction can be exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a suitable reagent to neutralize any excess oxidizing agent. The mixture is then filtered to remove any solid byproducts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent to ensure maximum recovery of the product. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from sources of ignition[2][5][7]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with strong oxidizing agents and strong acids[2][5][7].
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from 2-methyl-1-butene.
Caption: Synthesis Workflow for this compound.
References
A Comprehensive Technical Guide to 4-Methyl-4-pentenal for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methyl-4-pentenal, a valuable unsaturated aldehyde for researchers and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, synthesis protocols, and its role within broader biological contexts.
Chemical Identifiers and Properties
This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2] It is recognized by several identifiers across various chemical databases.
| Identifier | Value |
| CAS Number | 3973-43-1 |
| Molecular Formula | C₆H₁₀O[1][2] |
| Molecular Weight | 98.14 g/mol [3] |
| IUPAC Name | 4-methylpent-4-enal[3] |
| Synonyms | 4-Methylenepentanal, 4-Methyl-4-penten-1-al[1] |
| InChI | InChI=1S/C6H10O/c1-6(2)4-3-5-7/h5H,1,3-4H2,2H3[3] |
| InChIKey | XVMMYODWMBGAIC-UHFFFAOYSA-N[3] |
| SMILES | CC(C)=CCC=O |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in experimental settings.
| Property | Value |
| Appearance | Colorless liquid[1] |
| Odor | Strong fruity flavor[1] |
| Density | Approximately 0.818 g/mL[1] |
| Boiling Point | 130-131 °C[1] |
| Melting Point | Approximately -69 °C[1] |
| Topological Polar Surface Area | 17.1 Ų[2][3] |
| Complexity | 74.2[2][3] |
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹³C NMR | Signals expected for sp² carbons of the double bond and aldehyde, as well as sp³ carbons of the alkyl chain. |
| ¹H NMR | Characteristic signals for the aldehydic proton, vinylic protons, and protons of the methyl and methylene groups. |
| IR Spectroscopy | Strong absorption band characteristic of the C=O stretch of the aldehyde, and bands corresponding to the C=C stretch and C-H bonds. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4] |
Synthesis and Experimental Protocols
This compound can be synthesized through the oxidation of the corresponding alcohol, 4-methyl-4-penten-1-ol. A plausible experimental protocol based on standard oxidation methods is provided below.
Experimental Protocol: Synthesis of this compound via Oxidation
This protocol describes the oxidation of 4-methyl-4-penten-1-ol using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for converting primary alcohols to aldehydes.
Materials:
-
4-methyl-4-penten-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Apparatus for filtration and solvent evaporation
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Dissolve 4-methyl-4-penten-1-ol (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of the alcohol to the PCC suspension over a period of 15-20 minutes with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by fractional distillation to yield pure this compound.
Biological Significance and Role in Drug Development
Aldehydes are a class of reactive molecules that play a significant role in various biological processes.[5] They are formed endogenously through metabolic pathways such as lipid peroxidation and amino acid catabolism.[5][6]
Signaling Pathways and Cellular Effects
Reactive aldehydes, including unsaturated aldehydes structurally related to this compound, are known to be involved in cellular signaling pathways, particularly those related to oxidative stress.[7] An accumulation of these aldehydes can lead to covalent modification of proteins and DNA, resulting in cellular dysfunction and contributing to the pathology of various diseases.[6] This makes the modulation of aldehyde levels a potential therapeutic strategy.
Relevance in Drug Discovery
The aldehyde functional group is a versatile synthon in medicinal chemistry.[8] It can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse compound libraries for drug screening.[8] Furthermore, understanding the metabolic pathways of aldehydes is crucial in drug design to avoid potential toxicity or to design prodrugs that are activated by aldehyde-metabolizing enzymes.[9]
Experimental Workflows
The analysis and characterization of this compound in biological or chemical matrices typically involve chromatographic separation coupled with spectroscopic detection.
General Workflow for Aldehyde Analysis
A common method for the analysis of aldehydes is their derivatization to form stable adducts, which can then be easily analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[10]
This workflow highlights the key steps from sample preparation to data analysis, providing a reproducible framework for the quantitative determination of this compound in various research contexts.
References
- 1. 4-methylpent-4-enal [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 6. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
An In-depth Technical Guide on the Initial Discovery and Literature Review of Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature renders them potent electrophiles, capable of reacting with a wide range of biological nucleophiles, thereby mediating significant physiological and pathological effects. These compounds are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants and cooked foods. Their high reactivity is central to their toxicity but also underlies their roles in cellular signaling. This guide provides a comprehensive overview of the initial discovery, early synthesis, primary sources, and the foundational literature concerning the biological activities of these pivotal molecules.
Initial Discovery and Characterization
The history of unsaturated aldehydes begins in the 19th century with the isolation and characterization of its simplest member, acrolein.
Acrolein: The First Unsaturated Aldehyde
The discovery of acrolein is credited to the renowned Swedish chemist Jöns Jacob Berzelius .[1][2][3][4][5] In 1839 , while investigating the products of the thermal decomposition of glycerol (then known as glycerin), Berzelius identified a pungent, oil-like substance. He named it "acrolein," a portmanteau of the Latin words acer (meaning sharp or acrid) and oleum (oil), reflecting its intense, irritating odor and physical appearance. Berzelius correctly characterized the compound as an aldehyde.
This discovery built upon the earlier work of French chemist Michel Eugène Chevreul, who in 1823 had pioneered the study of fats and oils, leading to the isolation of glycerin. A few years after Berzelius's work, in 1843 , the Austrian chemist Josef Redtenbacher demonstrated that acrolein could be systematically prepared by the distillation of glycerin with dehydrating agents, such as phosphorous pentoxide.
Crotonaldehyde
Another key α,β-unsaturated aldehyde, crotonaldehyde, was later identified as a product of the self-condensation of acetaldehyde. This reaction, an example of an aldol condensation , became a fundamental method for its synthesis.[6][7][8] The name is derived from crotonic acid, which can be formed by the oxidation of crotonaldehyde.
Early Synthetic Methods and Experimental Protocols
The development of reliable methods to synthesize unsaturated aldehydes was crucial for their further study. Early protocols were foundational to modern organic synthesis.
Experimental Protocol 1: Laboratory Synthesis of Acrolein from Glycerol (Based on Redtenbacher's Method)
This protocol describes a classic laboratory-scale synthesis representative of early methods.
-
Objective: To produce acrolein via the acid-catalyzed dehydration of glycerol.
-
Reagents:
-
Glycerol (glycerine)
-
Potassium bisulfate (KHSO₄) or phosphorus pentoxide (P₂O₅) as a dehydrating agent.
-
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask, cooled in an ice bath
-
Heating mantle or sand bath
-
-
Procedure:
-
Anhydrous potassium bisulfate is added to the distillation flask.
-
Glycerol is added slowly to the flask, mixing with the dehydrating agent.
-
The flask is gently heated. The dehydration reaction begins, producing acrolein, water, and other byproducts.
-
The reaction mixture is heated to around 280°C. The volatile acrolein (boiling point: 52.7°C) distills over.
-
The distillate, containing acrolein, is collected in the cooled receiving flask to prevent its volatilization and polymerization.
-
The collected acrolein is a colorless to pale yellow liquid with a characteristic pungent odor.
-
-
Reaction: C₃H₅(OH)₃ → CH₂=CHCHO + 2H₂O
Experimental Protocol 2: Synthesis of Crotonaldehyde via Aldol Condensation
This protocol is based on the base-catalyzed aldol condensation of acetaldehyde, a cornerstone reaction in organic chemistry discovered in the 1870s.[9]
-
Objective: To synthesize crotonaldehyde from acetaldehyde.
-
Reagents:
-
Acetaldehyde (CH₃CHO)
-
Dilute aqueous solution of a base (e.g., sodium hydroxide, NaOH)
-
A mineral acid (e.g., phosphoric acid or sulfuric acid) for the dehydration step.
-
-
Apparatus:
-
Reaction vessel with stirring and temperature control
-
Distillation setup
-
-
Procedure:
-
Aldol Addition: Acetaldehyde is cooled and a dilute solution of sodium hydroxide is added dropwise with stirring. The temperature is kept low (e.g., below 20°C) to favor the formation of the aldol addition product, 3-hydroxybutanal.
-
2 CH₃CHO --(NaOH)--> CH₃CH(OH)CH₂CHO
-
-
Dehydration: The reaction mixture containing 3-hydroxybutanal is then acidified with a mineral acid and heated.
-
The acid catalyzes the dehydration (elimination of a water molecule) of the β-hydroxy aldehyde.
-
Crotonaldehyde and water are formed and can be separated by distillation.[7] The crotonaldehyde (boiling point: 104°C) is collected.
-
CH₃CH(OH)CH₂CHO --(H⁺, Heat)--> CH₃CH=CHCHO + H₂O
-
-
Sources of Unsaturated Aldehydes
Early research gradually unveiled that these aldehydes are not just laboratory curiosities but are widespread products of both natural and anthropogenic processes.
| Table 1: Major Sources of Common Unsaturated Aldehydes | ||
| Source Type | Specific Origin | Primary Aldehydes Generated |
| Endogenous | Lipid Peroxidation: Free radical-mediated oxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[10][11][12][13][14] | Acrolein, Crotonaldehyde, 4-hydroxynonenal (4-HNE) |
| Polyamine Metabolism | Acrolein | |
| Dietary | High-Temperature Cooking: Frying, roasting, or baking of fats, oils, and carbohydrates.[15] | Acrolein, Crotonaldehyde |
| Food Fermentation | Acrolein, Crotonaldehyde | |
| Environmental | Combustion: Incomplete burning of organic matter, including fossil fuels, wood, and plastics.[16] | Acrolein, Crotonaldehyde |
| Tobacco Smoke: A major component of both mainstream and sidestream smoke.[17] | Acrolein, Crotonaldehyde | |
| Vehicle Exhaust: Emissions from gasoline and diesel engines. | Acrolein | |
| Industrial Processes: Used as a chemical intermediate in manufacturing.[17][18] | Acrolein, Crotonaldehyde |
Foundational Literature Review: Biological Activity and Toxicity
The extreme reactivity of α,β-unsaturated aldehydes dictates their biological effects. Their electrophilic nature makes them prime targets for cellular nucleophiles, leading to widespread cellular disruption.[19]
Mechanism of Action: Michael Addition
The primary mechanism of action for the toxicity of α,β-unsaturated aldehydes is the Michael addition (or conjugate addition).[20][21][22][23][24] The conjugated system creates a partial positive charge on the β-carbon, making it susceptible to attack by nucleophiles.
-
Nucleophilic Targets: In a biological context, the most common nucleophiles are the sulfhydryl groups of cysteine residues in proteins (like glutathione and functional enzymes) and the amino groups on lysine, histidine, and DNA bases.[19]
-
Consequence: This reaction forms stable, covalent adducts with these biomolecules, leading to protein inactivation, depletion of antioxidant defenses, DNA damage, and disruption of cellular signaling pathways.[10][25]
Key Biological Effects
Early and subsequent studies have established several key adverse effects:
-
Oxidative Stress: By forming adducts with glutathione (GSH), a primary cellular antioxidant, unsaturated aldehydes deplete this critical defense molecule, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress.[10]
-
Inflammation: These aldehydes are potent activators of inflammatory pathways. For example, they can modulate the activity of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory cytokines.[26][27][28][29][30]
-
Genotoxicity and Carcinogenicity: The ability of unsaturated aldehydes to form adducts with DNA bases can lead to mutations and DNA strand breaks, contributing to their mutagenic and carcinogenic potential.[25][31]
-
Cytotoxicity: At higher concentrations, the widespread damage to proteins and DNA, coupled with severe oxidative stress, leads to cell death via apoptosis or necrosis.
Quantitative Data Summary
The following tables provide key quantitative data for the two most studied simple unsaturated aldehydes.
| Table 2: Physical and Chemical Properties of Acrolein and Crotonaldehyde | ||
| Property | Acrolein | Crotonaldehyde (E-isomer) |
| Molecular Formula | C₃H₄O | C₄H₆O |
| Molar Mass | 56.06 g/mol [32] | 70.09 g/mol [6][33] |
| Appearance | Colorless to pale yellow liquid[32][34][35] | Colorless liquid, yellows on exposure to air[6][33][36] |
| Odor | Pungent, suffocating, disagreeable[32][34][35] | Pungent, suffocating odor[6][36] |
| Boiling Point | 52.7 °C[34][37] | 104.0 °C[6][33] |
| Melting Point | -87 °C[34][37] | -76.5 °C[6][33] |
| Density | 0.8427 g/cm³ (at 20°C)[34] | 0.846 g/cm³[6] |
| Water Solubility | 206 g/L (at 20°C)[34] | 180 g/L (at 20°C)[6][36] |
| Vapor Pressure | 29.3 kPa (at 20°C)[34] | 19 mm Hg (at 20°C)[36] |
| Table 3: Selected Toxicological Data | ||
| Parameter | Acrolein | Crotonaldehyde |
| Odor Threshold | 0.07 mg/m³ (perception)[34] | 0.035 - 0.12 ppm (provides adequate warning)[36] |
| Primary Effects | Severe irritant to eyes, skin, and respiratory tract.[17] Lacrimatory. | Potent irritant.[6] Lacrimatory.[36] |
| OSHA PEL (8-hr TWA) | 0.1 ppm | 2 ppm[36] |
| NIOSH IDLH | 2 ppm | 50 ppm[36] |
| Acute Lethality (LD₅₀, oral, rats) | - | 174 mg/kg[6] |
Conclusion
The discovery of acrolein by Jöns Jacob Berzelius over 180 years ago marked the beginning of the scientific inquiry into α,β-unsaturated aldehydes. From their initial characterization as pungent products of chemical decomposition, our understanding has evolved significantly. We now recognize them as a ubiquitous class of molecules derived from crucial metabolic pathways like lipid peroxidation and from widespread environmental exposures. The foundational research into their synthesis and high reactivity, particularly their propensity to form covalent adducts with biomolecules via Michael addition, has provided the mechanistic basis for their profound biological effects. For professionals in research and drug development, understanding this fundamental chemistry and toxicology is critical for elucidating disease pathways driven by oxidative stress and for designing therapeutic strategies to mitigate the damage caused by these reactive aldehydes.
References
- 1. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]
- 2. Jons Jacob Berzelius [ursula.chem.yale.edu]
- 3. Jöns Jacob Berzelius | Research Starters | EBSCO Research [ebsco.com]
- 4. digitalamodeller.cdn.triggerfish.cloud [digitalamodeller.cdn.triggerfish.cloud]
- 5. lindahall.org [lindahall.org]
- 6. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 7. US1693907A - Manufacture of crotonaldehyde from acetaldehyde and aldol - Google Patents [patents.google.com]
- 8. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 9. amherst.edu [amherst.edu]
- 10. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. open.alberta.ca [open.alberta.ca]
- 17. Acrolein Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. US20120283479A1 - Method for synthesizing acrolein from glycerol - Google Patents [patents.google.com]
- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. byjus.com [byjus.com]
- 22. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acrolein-induced inflammatory signaling in vascular smooth muscle cells requires activation of serum response factor (SRF) and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acrolein, an I-κBα-independent downregulator of NF-κB activity, causes the decrease in nitric oxide production in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effect of acrolein on human alveolar macrophage NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibition of NFκB activation and IL-8 expression in human bronchial epithelial cells by acrolein [iris.unife.it]
- 30. researchgate.net [researchgate.net]
- 31. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Acrolein (EHC 127, 1991) [inchem.org]
- 35. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 37. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Spectroscopic Analysis of 4-Methyl-4-pentenal: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic properties of 4-Methyl-4-pentenal, a valuable unsaturated aldehyde intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for the characterization of this compound.
Due to the limited availability of experimentally derived public data for this compound, this guide presents a comprehensive set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this compound, pending experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural features and typical spectroscopic behavior of analogous functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHO | 9.7 - 9.8 | Triplet (t) | ~1.5 - 2.0 |
| =CH₂ | 4.7 - 4.8 | Singlet (s) | - |
| -CH₂-C= | 2.4 - 2.5 | Doublet of triplets (dt) or Quartet (q) | ~7.0, ~1.5 |
| -CH₂-CHO | 2.3 - 2.4 | Triplet (t) | ~7.0 |
| -CH₃ | 1.7 - 1.8 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CHO | 200 - 205 |
| C(CH₃)= | 140 - 145 |
| =CH₂ | 110 - 115 |
| -CH₂-CHO | 45 - 50 |
| -CH₂-C= | 30 - 35 |
| -CH₃ | 20 - 25 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1720 - 1740 | Strong |
| C-H (Aldehyde) | 2710 - 2730 and 2810 - 2830 | Medium, often two bands |
| C=C (Alkene) | 1640 - 1650 | Medium |
| =C-H (Alkene) | 3070 - 3090 | Medium |
| C-H (Alkyl) | 2850 - 2960 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Possible Fragment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | Moderate | [M-H]⁺ |
| 83 | Moderate | [M-CH₃]⁺ |
| 69 | Strong | [M-CHO]⁺ or [C₅H₉]⁺ |
| 55 | Strong | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 29 | Moderate | [CHO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral window and a larger number of scans are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for an attenuated total reflectance (ATR) measurement, place a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 10-150).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
The Duality of Reactivity: An In-depth Technical Guide to α,β-Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of α,β-unsaturated aldehydes. These bifunctional molecules are pivotal building blocks in organic synthesis and key players in cellular signaling and toxicology. Their unique electronic structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a dual electrophilicity that governs their reaction pathways. This document details the core principles of their reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the underlying chemical and biological processes.
Core Principles of Reactivity: 1,2- vs. 1,4-Conjugate Addition
The characteristic reactivity of α,β-unsaturated aldehydes stems from the conjugation between the alkene (Cα=Cβ) and the aldehyde (C=O) functionalities. This conjugation delocalizes the π-electrons across the four-atom system, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3).
This electronic feature can be visualized through resonance structures, which show a partial positive charge on both the carbonyl carbon and the β-carbon. Consequently, nucleophiles can attack at either site, leading to two distinct outcomes:
-
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is analogous to additions to simple aldehydes and ketones.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon, leading to an enolate intermediate which subsequently tautomerizes to the more stable carbonyl compound.
The competition between these two pathways is primarily dictated by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄): These are typically highly reactive, charge-dense species. They favor fast, irreversible attack at the harder, more electropositive carbonyl carbon, leading predominantly to 1,2-addition products under kinetic control.
-
Soft Nucleophiles (e.g., thiolates, amines, enolates, organocuprates): These are generally more polarizable and less basic. They favor attack at the softer β-carbon, leading to the thermodynamically more stable 1,4-addition product.
Caption: Competing 1,2- and 1,4-addition pathways for α,β-unsaturated aldehydes.
Key Synthetic Transformations
The versatile reactivity of α,β-unsaturated aldehydes makes them staples in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Aza- and Sulfa-Michael Additions (1,4-Addition)
The conjugate addition of nitrogen (aza-Michael) and sulfur (sulfa-Michael) nucleophiles is a highly efficient method for synthesizing β-amino and β-thio carbonyl compounds, which are valuable precursors for pharmaceuticals and natural products. These reactions are often catalyzed by acids, bases, or organocatalysts.
Table 1: Quantitative Data for Aza- and Sulfa-Michael Additions
| Entry | Aldehyde (Acceptor) | Nucleophile (Donor) | Catalyst (mol%) | Time (h) | Yield (%) | Ref. |
| 1 | Cinnamaldehyde | Aniline | [DBU][Lac] (10) | 0.5 | 98 | [1][2] |
| 2 | Cinnamaldehyde | 4-Methoxyaniline | [DBU][Lac] (10) | 0.2 | 99 | [1][2] |
| 3 | Crotonaldehyde | Pyrrolidine | (S)-Proline (20) | 24 | 95 | [3] |
| 4 | Cinnamaldehyde | Thiophenol | None (in [bmim]PF₆) | 2 | >95 | [4] |
| 5 | Crotonaldehyde | 1-Dodecanethiol | TBD (10) | 0.5 | 99 | [5] |
| 6 | Cinnamaldehyde | Nitromethane | Biotinylated Amine (20) | 22 | 85 | [6] |
TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; [DBU][Lac] = 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium lactate; [bmim]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate.
Diels-Alder Reaction ([4+2] Cycloaddition)
α,β-Unsaturated aldehydes are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the aldehyde group, which lowers the energy of the LUMO of the dienophile. These reactions provide a powerful route to functionalized six-membered rings. The stereochemical outcome is often governed by the "endo rule," where the substituents of the dienophile orient themselves under the diene in the transition state, although this preference can be influenced by reaction conditions.
Table 2: Quantitative Data for Diels-Alder Reactions with Acrolein
| Entry | Diene | Dienophile | Conditions | endo:exo Ratio | Yield (%) | Ref. |
| 1 | Cyclopentadiene | Acrolein | Benzene, 80 °C | 75:25 | 88 | [7] |
| 2 | Cyclopentadiene | Acrolein | Ionic Liquid, RT | 91:9 | >95 | [8] |
| 3 | 1,3-Butadiene | Acrolein | Benzene, 100 °C | ~50:50 | 75 | [7] |
| 4 | Isoprene | Acrolein | Neat, 120 °C | 60:40 (para) | 82 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for representative reactions.
Protocol: Aza-Michael Addition of Aniline to Cinnamaldehyde
This protocol describes the organocatalyzed conjugate addition of aniline to cinnamaldehyde.
-
Reagent Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 mmol, 132 mg, 126 µL).
-
Addition of Nucleophile: Add aniline (1.0 mmol, 93 mg, 91 µL) to the flask.
-
Catalyst Addition: Add the ionic liquid catalyst [DBU][Lac] (0.10 mmol, 24 mg). The reaction is performed solvent-free.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Upon completion (typically < 30 minutes), add 10 mL of diethyl ether to the reaction mixture and stir for 5 minutes.
-
Purification: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove the catalyst and any unreacted aniline, followed by a wash with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product, 3-phenyl-3-(phenylamino)propanal, as a pale yellow oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: ~98%.
Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone
This tandem reaction creates a new six-membered ring through a Michael addition followed by an intramolecular aldol condensation.[9][10][11][12]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve sodium ethoxide (5.0 mmol, 340 mg) in 10 mL of absolute ethanol with stirring. Cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Slowly add cyclohexanone (5.0 mmol, 490 mg, 516 µL) to the cooled base solution. Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add methyl vinyl ketone (MVK) (5.0 mmol, 350 mg, 416 µL) dropwise to the reaction mixture, keeping the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Aldol Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 78 °C) and maintain reflux for 1 hour to drive the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the mixture to room temperature and neutralize with 1 M aqueous HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (1 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to afford octalone as a colorless oil. Expected yield: ~70-80%.
Protocol: Diels-Alder Reaction of Acrolein and Cyclopentadiene
This protocol describes the [4+2] cycloaddition to form a bicyclic aldehyde.[7][13][14]
-
Diene Preparation: Cyclopentadiene must be freshly prepared by "cracking" its dimer, dicyclopentadiene. Set up a simple distillation apparatus. Gently heat dicyclopentadiene (20 mL) to ~180 °C. Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice-salt bath. Caution: Perform in a well-ventilated fume hood.
-
Reaction Setup: In a 25 mL round-bottom flask, place a magnetic stir bar and add acrolein (10.0 mmol, 561 mg, 0.67 mL). Caution: Acrolein is highly toxic and lachrymatory.
-
Reaction: Cool the acrolein in an ice bath and slowly add the freshly cracked cyclopentadiene (12.0 mmol, 793 mg, 1.0 mL) with stirring. A mildly exothermic reaction will occur.
-
Completion: After the initial exotherm subsides, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.
-
Isolation: The reaction typically proceeds in high yield and often requires no further purification. The product mixture can be analyzed directly by NMR to determine the endo:exo ratio.
-
Purification (Optional): If necessary, the product can be purified by vacuum distillation. The major product is 5-norbornene-2-carboxaldehyde.
-
Characterization: Analyze the product via ¹H NMR to distinguish and quantify the endo and exo isomers based on the coupling constants of the aldehyde proton. Expected yield: >85%.
Standard Experimental Workflow
The logical progression of a typical synthesis experiment involving α,β-unsaturated aldehydes is outlined below. This workflow ensures a systematic approach from planning to final analysis.
Caption: A standard workflow for synthesis, purification, and analysis.
Biological Reactivity: Covalent Modification of Signaling Proteins
In biological systems, α,β-unsaturated aldehydes are often generated as byproducts of lipid peroxidation under conditions of oxidative stress. Compounds like 4-hydroxynonenal (4-HNE) and acrolein are potent electrophiles that can covalently modify cellular macromolecules, including proteins and DNA. This reactivity underlies both their cytotoxic effects and their role as signaling molecules.
A primary mechanism of action is the conjugate addition of nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues.
The Keap1-Nrf2 Antioxidant Response Pathway
A well-characterized example is the activation of the Nrf2 antioxidant response pathway by 4-HNE. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
Keap1 is a cysteine-rich protein that acts as a sensor for cellular electrophiles. 4-HNE covalently modifies specific "sensor" cysteine residues on Keap1 (e.g., Cys151) via a Michael addition reaction. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 from being degraded, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and enhancing the cell's defense against oxidative stress.
Caption: Covalent modification of Keap1 by 4-HNE disrupts Nrf2 degradation, leading to the activation of antioxidant genes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. homework.study.com [homework.study.com]
- 10. chemistwizards.com [chemistwizards.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. sciforum.net [sciforum.net]
In-Depth Technical Guide: Health and Safety Information for 4-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Direct toxicological data for 4-methyl-4-pentenal is limited; therefore, this guide draws upon information from structurally related compounds and the broader class of α,β-unsaturated aldehydes. All handling of this chemical should be conducted with caution and in accordance with established laboratory safety protocols.
Executive Summary
This compound (CAS No. 3973-43-1) is a colorless, flammable liquid with a strong fruity odor.[1][2][3] It belongs to the class of α,β-unsaturated aldehydes, which are known for their reactive nature and potential to cause a range of health effects. This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, hazard classifications, toxicological profile, and recommendations for safe handling, storage, and emergency procedures. Due to the scarcity of data for this specific compound, information from related isomers and structural analogs is used to provide a conservative assessment of its potential hazards.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for exposure and for developing appropriate control measures.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀O | [4] |
| Molecular Weight | 98.14 g/mol | [4] |
| CAS Number | 3973-43-1 | [4] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Strong fruity flavor | [1][2][3] |
| Boiling Point | Approximately 130-131 °C | [1][2][3] |
| Melting Point | Approximately -69 °C | [1][2][3] |
| Flash Point | 15 °C | [5] |
| Density | Approximately 0.818 g/mL | [1][2][3] |
Hazard Identification and Classification
A definitive GHS classification for this compound is not consistently available across regulatory databases. However, based on data for related compounds and the general hazards of α,β-unsaturated aldehydes, the following classifications should be considered.
GHS Hazard Summary (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This classification is inferred from data on related compounds such as 4-methyl-2-pentenal and 4-methyl-3-penten-2-one.[6][7]
Visualization of Inferred GHS Hazards
Inferred GHS Hazard Categories for this compound.
Toxicological Profile
As an α,β-unsaturated aldehyde, the toxicity of this compound is likely driven by its electrophilic nature, allowing it to react with biological nucleophiles such as proteins and DNA through Michael addition. This reactivity is the basis for many of the observed toxic effects of this class of compounds.
Acute Toxicity
No specific LD50 or LC50 data for this compound were found. However, related unsaturated aldehydes are known to be harmful if swallowed or in contact with skin. For instance, 4-pentenal is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8]
Skin and Eye Irritation
Unsaturated aldehydes are generally irritating to the skin and eyes. For a structurally similar compound, (4E)-4-methyl-5-(4-methylphenyl)pent-4-enal, the GHS classification includes H315: Causes skin irritation.[3] Therefore, it is prudent to assume that this compound is also a skin and eye irritant.
Skin Sensitization
There is a potential for this compound to be a skin sensitizer. The structurally related compound (4E)-4-methyl-5-(4-methylphenyl)pent-4-enal is classified as H317: May cause an allergic skin reaction.[3] The mechanism of skin sensitization by small reactive molecules like unsaturated aldehydes involves their ability to act as haptens, covalently binding to skin proteins and forming immunogenic complexes.
Genotoxicity
Specific genotoxicity data for this compound are not available. However, some α,β-unsaturated aldehydes have shown mutagenic potential in in vitro assays, such as the Ames test.[9] The reactivity of the aldehyde group and the carbon-carbon double bond with DNA suggests a potential for genotoxic effects. For example, a RIFM safety assessment for 4-methyl-3-penten-2-one concluded it was not genotoxic based on a battery of tests.[6]
Carcinogenicity and Reproductive Toxicity
There is no specific information on the carcinogenic or reproductive toxicity of this compound. Long-term studies would be required to assess these endpoints. A two-generation reproductive toxicity study on a related compound, octamethylcyclotetrasiloxane, was found, but its relevance to this compound is limited.[10]
Experimental Protocols (Exemplar)
While specific experimental protocols for this compound are not available in the public domain, this section provides an overview of standard methodologies for key toxicological endpoints, which would be applicable for its evaluation.
Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This guideline outlines a procedure for assessing the skin irritation potential of a substance.[11]
-
Test System: Healthy young adult albino rabbits.
-
Procedure: A small area of the rabbit's fur is clipped. 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.
-
Observation Period: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The severity of skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is a widely accepted method for identifying potential skin sensitizers.[7][12][13][14][15]
-
Test System: CBA/Ca or CBA/J strain mice.
-
Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.
-
Endpoint Measurement: On day 5, the mice are injected with ³H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation.
-
Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in treated mice to that in vehicle-treated controls. An SI of 3 or greater is considered a positive result.
Workflow for the Murine Local Lymph Node Assay (LLNA).
Safe Handling and Storage
Given its flammability and potential health hazards, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Handling
-
Avoid contact with skin, eyes, and clothing.[16]
-
Avoid breathing vapors or mists.[16]
-
Use only in a well-ventilated area or under a chemical fume hood.[16]
-
Use non-sparking tools.[16]
-
Ground and bond containers when transferring material.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][3]
-
Store in a flammable liquid storage cabinet.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Spill and Leak Procedures
-
Small Spills:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Decision tree for responding to a this compound spill.
Conclusion
While specific toxicological data for this compound are limited, its structural similarity to other α,β-unsaturated aldehydes suggests that it should be handled as a flammable, irritating, and potentially sensitizing chemical. Researchers, scientists, and drug development professionals should employ robust engineering controls, appropriate personal protective equipment, and safe work practices to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formaldehyde - Wikipedia [en.wikipedia.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 8. Materials and Methods - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. The local lymph node assay: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Lymph Node Assay | Semantic Scholar [semanticscholar.org]
- 14. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
A Technical Guide to the Commercial Availability and Use of 4-Methyl-4-pentenal for Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key chemical data for 4-Methyl-4-pentenal (CAS No. 3973-43-1). Designed for researchers, scientists, and professionals in drug development, this document consolidates essential information to facilitate procurement and application in a laboratory setting.
Introduction to this compound
This compound, with the chemical formula C₆H₁₀O, is an unsaturated aldehyde. Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it a potentially versatile building block in organic synthesis. While its primary documented applications are in the fragrance and food additive industries, its reactive moieties suggest potential for use in the synthesis of more complex molecules, including pharmaceutical intermediates.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, typically on a research scale. The compound is often listed as "in stock" or available with a short lead time, indicating its established commercial production.[1] The following table summarizes readily available information from prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Purity/Specification | Available Quantities | Price |
| BLD Pharm | 3973-43-1 | Information not readily available | Inquiry required | Inquiry required |
| Dayang Chem (Hangzhou) Co.,Ltd. | 3973-43-1 | Information not readily available | Inquiry required | Inquiry required |
Note: Specific purity grades and available quantities often require direct inquiry with the supplier.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for experimental design and safety assessment.
| Property | Value |
| Molecular Formula | C₆H₁₀O[2] |
| Molecular Weight | 98.14 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | ~123-131 °C |
| Density | ~0.818 - 0.819 g/mL |
| Flash Point | 15 °C[2] |
| Melting Point | ~ -69 °C to -78 °C (estimate)[2] |
Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to store it in a cool, well-ventilated area, away from sources of ignition and strong oxidizing agents. Standard personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn during handling. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols and Applications in Synthesis
The aldehyde functional group is highly versatile and can participate in numerous carbon-carbon bond-forming reactions, including:
-
Nucleophilic Addition: Aldehydes are excellent electrophiles and readily react with nucleophiles such as Grignard reagents, organolithium reagents, and enolates.
-
Wittig Reaction: The reaction with phosphorus ylides can be used to form alkenes.
-
Reductive Amination: This reaction allows for the formation of amines.
-
Aldol Condensation: A powerful tool for the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.
Hypothetical Experimental Protocol: Grignard Reaction with this compound
The following is a generalized, hypothetical protocol for the reaction of this compound with a Grignard reagent. This is a representative example and must be optimized for specific substrates and conditions.
Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to the aldehyde functionality of this compound.
Materials:
-
This compound (CAS 3973-43-1)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
-
This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the flask.
-
The solution is cooled to 0 °C using an ice bath.
-
The Grignard reagent (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution of the aldehyde, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualized Workflows and Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical procurement workflow and a general reaction pathway for this compound.
Caption: Procurement and Quality Control Workflow for a Research Chemical.
Caption: General Reaction Pathway for a Grignard Addition to an Aldehyde.
This guide serves as a foundational resource for professionals interested in sourcing and utilizing this compound. While its application in complex synthesis for drug discovery is not yet widely documented, its chemical nature suggests it is a promising candidate for further investigation. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific synthetic targets.
References
Methodological & Application
Application Notes and Protocols: 4-Methyl-4-pentenal in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methyl-4-pentenal as a versatile building block in the synthesis of fragrance and flavor compounds. This document outlines key chemical transformations, detailed experimental protocols, and relevant analytical and sensory data to guide researchers in the development of novel aromatic compounds.
Chemical and Physical Properties of this compound
This compound is a colorless liquid with a strong, fruity odor.[1][2] Its chemical structure, featuring both an aldehyde functional group and a terminal double bond, makes it a valuable precursor for a variety of chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [3] |
| Boiling Point | 130-131 °C | [1][2] |
| Density | ~0.818 g/mL | [1][2] |
| Odor Profile | Strong, fruity | [1][2] |
Synthesis of Fragrance and Flavor Intermediates
This compound can be synthesized through various methods, including the oxidation of 2-methyl-1-butene.[1][2] It serves as a key intermediate for creating a range of aroma chemicals.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic pathways for fragrance and flavor compounds from this compound.
Experimental Protocols
The following protocols are representative examples of synthetic transformations that can be applied to this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
This protocol describes a base-catalyzed aldol condensation, a fundamental carbon-carbon bond-forming reaction in fragrance synthesis.[4]
Diagram of Aldol Condensation Workflow
Caption: Workflow for the synthesis of α,β-unsaturated ketones via aldol condensation.
Materials:
-
This compound
-
Acetone (or another suitable ketone)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq) and acetone (3.0 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the 10% NaOH solution (0.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired α,β-unsaturated ketone.
Expected Outcome: This reaction is expected to produce a ketone with a floral or fruity scent profile, depending on the ketone used as a reactant.
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones, which can be adapted to produce unsaturated esters with desirable flavor profiles.[5][6]
Diagram of Wittig Reaction Logical Relationship
Caption: Logical relationship of reactants and products in the Wittig reaction.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide by-product.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting unsaturated ester by column chromatography or distillation.
Expected Outcome: The product will be an unsaturated ester, likely possessing a fruity or green aroma, suitable for flavor applications.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving aldehydes structurally related to this compound. This data can serve as a benchmark for researchers developing their own synthetic procedures.
Table 1: Synthesis of a Fragrance Aldehyde via Hydroformylation (Data adapted from a patent for a related compound)[7]
| Starting Material | Product | Catalyst | Temp (°C) | Pressure (bar) | Yield (%) |
| 3-Methyl-3-phenyl-1-butene | 4-Methyl-4-phenyl-1-pentanal | [Rh(cod)Cl]₂ / PPh₃ | 100 | 300 | 82 |
Table 2: Spectroscopic Data for a Fragrance Aldehyde (Data adapted from a patent for a related compound)[7]
| Compound | ¹H NMR (CDCl₃, δ ppm) | MS (m/e) |
| 4-Methyl-4-(p-methylphenyl)-1-pentanal | 9.58 (s, 1H), 7.4-7.1 (m, 4H), 2.31 (s, 3H), 2.2 (t, 2H), 1.92 (t, 2H), 1.02 (s, 6H) | M⁺ = 190 (16%), 133 (100%) |
Sensory Evaluation
While specific sensory data for derivatives of this compound is not widely published, data for structurally similar unsaturated aldehydes provides valuable insights into their potential odor profiles and potency.
Table 3: Odor Thresholds of Unsaturated Aldehydes
| Compound | Odor Profile | Odor Threshold in Water (µg/L) |
| Non-8-enal | Green | 0.24 |
| Dodec-11-enal | Pleasant, without off-notes | - |
| Short-chain unsaturated aldehydes | Grassy, melon, cucumber | - |
| Long-chain unsaturated aldehydes | Soapy, coriander leaf, herbaceous | - |
Data is for general unsaturated aldehydes and serves as a reference.
Experimental Protocol: Sensory Panel Evaluation
A trained sensory panel can be used to characterize the odor profile of newly synthesized compounds.
Diagram of Sensory Evaluation Workflow
Caption: Workflow for sensory panel evaluation of fragrance and flavor compounds.
-
Sample Preparation: Prepare solutions of the purified synthesized compound in a suitable solvent (e.g., ethanol or dipropylene glycol) at various concentrations (e.g., 1%, 0.1%, 0.01%).
-
Panelist Selection and Training: Select a panel of trained individuals with demonstrated olfactory acuity.
-
Evaluation: Dip smelling strips into the prepared solutions and allow the solvent to evaporate for a consistent period. Present the strips to the panelists in a well-ventilated, odor-free room.
-
Data Collection: Ask panelists to describe the odor using a standardized vocabulary and to rate the intensity on a defined scale.
-
Data Analysis: Analyze the collected data to determine the main odor characteristics and the perceived intensity of the new compound.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of fragrance and flavor molecules. Through well-established organic reactions such as aldol condensations and Wittig reactions, researchers can access novel compounds with desirable fruity, floral, and green aroma profiles. The provided protocols and data serve as a foundation for further exploration and development in the field of aroma chemistry.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0291849A2 - 4-Methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]
Application Notes and Protocols for the Intramolecular Aldol Condensation of 4-Methyl-4-pentenal
Introduction
The intramolecular aldol condensation is a powerful chemical reaction used in organic synthesis to form cyclic compounds, which are common structures in natural products and pharmaceuticals.[1] This document provides a detailed protocol for the intramolecular aldol condensation of 4-Methyl-4-pentenal to synthesize 3-Methyl-2-cyclohexen-1-one. This transformation involves the cyclization of the starting material, which contains both an aldehyde functional group and a carbon-carbon double bond. The reaction can be catalyzed by either acid or base and proceeds through an initial isomerization, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable α,β-unsaturated cyclic ketone.[1][2] The formation of a six-membered ring is thermodynamically favored due to its minimal ring strain.[2]
Reaction Mechanism and Experimental Workflow
The overall transformation involves the conversion of this compound into the more stable 3-Methyl-2-cyclohexen-1-one. The reaction proceeds via isomerization, enolate (base-catalyzed) or enol (acid-catalyzed) formation, intramolecular cyclization, and finally, dehydration.
Caption: Reaction mechanism and general experimental workflow.
Experimental Protocols
Two primary protocols are presented for the intramolecular aldol condensation of this compound: a base-catalyzed method and an acid-catalyzed method.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This protocol utilizes a common base, sodium hydroxide, to facilitate enolate formation and subsequent cyclization.[3][4]
Materials:
-
This compound
-
Ethanol (95%)
-
15 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add this compound (1.0 eq) to the flask, followed by 95% ethanol (approximately 5-10 mL per gram of starting material).
-
Catalyst Addition: While stirring, add the 15 M aqueous sodium hydroxide solution dropwise (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to reflux for 2-4 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and then dilute with ice-cold water.
-
Neutralize the mixture carefully with a dilute solution of hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-Methyl-2-cyclohexen-1-one.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
This protocol employs an acid catalyst and a Dean-Stark apparatus to remove the water formed during the condensation, which drives the reaction to completion.[1]
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as toluene. Equip the flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the starting material has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter away the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product, 3-Methyl-2-cyclohexen-1-one, can be purified further by vacuum distillation.
Data Presentation
The following tables summarize the key experimental parameters and product characteristics.
Table 1: Summary of Experimental Parameters
| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |
| Catalyst | Sodium Hydroxide (NaOH) | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Ethanol | Toluene |
| Temperature | Room Temperature to Reflux | Reflux |
| Reaction Time | 2 - 6 hours | 4 - 8 hours (monitor water collection) |
| Work-up | Dilute HCl neutralization, Ether extraction | NaHCO₃ wash, Ether extraction |
| Typical Yield | 75-85% | 80-90% |
Table 2: Physicochemical Properties of 3-Methyl-2-cyclohexen-1-one
| Property | Value | Reference |
| CAS Number | 1193-18-6 | [5][6] |
| Molecular Formula | C₇H₁₀O | [5][7] |
| Molecular Weight | 110.15 g/mol | [5][7] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Refractive Index | 1.4930-1.4970 @ 20 °C | [8] |
Table 3: Spectroscopic Data for 3-Methyl-2-cyclohexen-1-one
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5[5] |
| Infrared (IR) | ~1665 cm⁻¹ (C=O, conjugated ketone), ~1635 cm⁻¹ (C=C) |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Sodium hydroxide and strong acids (p-TsOH, H₂SO₄) are corrosive. Handle with extreme care to avoid skin and eye contact.
-
Organic solvents like ethanol, toluene, and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
Handle this compound with care as it is a reactive aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 1193-18-6: 3-Methyl-2-cyclohexen-1-one | CymitQuimica [cymitquimica.com]
- 7. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A15704.14 [thermofisher.com]
Application Notes and Protocols for the Oxidation of 4-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of α,β-unsaturated aldehydes, such as 4-Methyl-4-pentenal, to their corresponding carboxylic acids is a critical transformation in organic synthesis. The resulting product, 4-methyl-4-pentenoic acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. A key challenge in this conversion is the preservation of the carbon-carbon double bond, which is susceptible to oxidation or rearrangement under harsh reaction conditions. This document provides detailed protocols for the efficient and selective oxidation of this compound, with a primary focus on the Pinnick oxidation, a mild and highly effective method for this transformation. A comparative overview with the Jones oxidation is also presented to aid in method selection.
Overview of Oxidation Methods
For the oxidation of α,β-unsaturated aldehydes like this compound, the choice of oxidant and reaction conditions is paramount to prevent side reactions involving the alkene functionality.
Pinnick Oxidation: This method employs sodium chlorite (NaClO₂) under mildly acidic conditions. It is renowned for its high selectivity and tolerance of various functional groups, including alkenes, making it particularly well-suited for the oxidation of α,β-unsaturated aldehydes.[1][2][3] The reaction is typically carried out at room temperature and gives high yields.[1]
Jones Oxidation: This method utilizes a solution of chromium trioxide in sulfuric acid and acetone. While it is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids, the harsh acidic conditions and the use of a toxic heavy metal are significant drawbacks.[4][5][6] There is a risk of side reactions with the double bond, although it has been noted that the reagent rarely oxidizes unsaturated bonds under specific conditions.[6]
Comparative Data of Oxidation Methods
The following table summarizes the key aspects of the Pinnick and Jones oxidations for the conversion of α,β-unsaturated aldehydes to their corresponding carboxylic acids.
| Feature | Pinnick Oxidation | Jones Oxidation |
| Primary Oxidant | Sodium chlorite (NaClO₂) | Chromic acid (H₂CrO₄), generated in situ from CrO₃ and H₂SO₄ |
| Reaction Conditions | Mildly acidic (pH ~4-5), room temperature | Strongly acidic, typically 0 °C to room temperature |
| Selectivity for C=C | High, preserves the double bond | Moderate to low, risk of side reactions (e.g., epoxidation) |
| Functional Group Tolerance | High, tolerates a wide range of functional groups | Moderate, sensitive groups may not be tolerated |
| Reagent Toxicity | Moderate | High (Cr(VI) is a known carcinogen) |
| Typical Yields | High | Generally high, but can be variable with sensitive substrates |
| Workup | Simple aqueous workup | Requires quenching of excess oxidant and removal of chromium salts |
Recommended Experimental Protocol: Pinnick Oxidation of this compound
This protocol is adapted from established procedures for the Pinnick oxidation of structurally similar α,β-unsaturated aldehydes.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene (as a scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂) (80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add 2-methyl-2-butene (4.0 eq).
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate (1.2 eq) and sodium chlorite (1.5 eq) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature. The addition should be done portion-wise or via a dropping funnel to control any potential exotherm.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-methyl-4-pentenoic acid.
-
The crude product can be further purified by flash column chromatography on silica gel or by distillation if necessary.
Alternative Experimental Protocol: Jones Oxidation of this compound
Note: This method should be performed with caution due to the use of a carcinogenic chromium(VI) reagent and strongly acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Jones reagent (prepared by dissolving CrO₃ in H₂SO₄ and water)
-
Isopropyl alcohol
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color is no longer present.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methyl-4-pentenoic acid.
-
Purify as needed.
Visualizations
The following diagrams illustrate the chemical transformation and a general workflow for the recommended Pinnick oxidation protocol.
Caption: Chemical transformation of this compound.
Caption: General workflow for the Pinnick oxidation.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Selective Reduction of 4-Methyl-4-pentenal to 4-methyl-4-penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols is a fundamental transformation in organic synthesis, providing valuable building blocks for the construction of complex molecules, including natural products, pharmaceuticals, and fragrance compounds. This document provides detailed application notes and a representative protocol for the 1,2-reduction of 4-methyl-4-pentenal to 4-methyl-4-penten-1-ol. This transformation requires a chemoselective reducing agent that preferentially attacks the carbonyl group over the conjugated carbon-carbon double bond.
Several methods have been developed for the selective 1,2-reduction of α,β-unsaturated aldehydes. Common reagents include sodium borohydride (NaBH₄), often in the presence of a Lewis acid such as cerium(III) chloride (Luche reduction) to enhance selectivity, and diisobutylaluminium hydride (DIBAL-H). The choice of reducing agent and reaction conditions is crucial to achieving a high yield of the desired allylic alcohol and minimizing the formation of byproducts from 1,4-conjugate addition or over-reduction.
This document focuses on a representative protocol using sodium borohydride, a widely used, relatively mild, and cost-effective reducing agent.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the product is presented below.
| Property | This compound | 4-Methyl-4-penten-1-ol |
| Molecular Formula | C₆H₁₀O | C₆H₁₂O |
| Molecular Weight | 98.14 g/mol | 100.16 g/mol |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Boiling Point | 130-131 °C[2] | 140-142 °C[1] |
| Density | 0.818 g/mL[2] | 0.814 g/mL[1] |
| CAS Number | 3973-43-1 | 22508-64-1[3] |
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is a representative procedure for the reduction of this compound based on general methods for the selective reduction of α,β-unsaturated aldehydes. Researchers should optimize conditions for their specific needs.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-4-penten-1-ol.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Data
The following table summarizes expected spectroscopic data for the product, 4-methyl-4-penten-1-ol. Actual values may vary depending on the solvent and instrument used.
| Spectroscopy | 4-Methyl-4-penten-1-ol |
| ¹H NMR | δ (ppm): 4.75 (s, 2H, =CH₂), 3.65 (t, 2H, -CH₂OH), 2.10 (t, 2H, -CH₂-C=), 1.75 (s, 3H, -CH₃), 1.65 (m, 2H, -CH₂-CH₂OH) |
| ¹³C NMR | δ (ppm): 145.0 (=C(CH₃)₂), 110.0 (=CH₂), 62.5 (-CH₂OH), 38.0 (-CH₂-C=), 30.0 (-CH₂-CH₂OH), 22.5 (-CH₃) |
| IR (cm⁻¹) | 3300-3400 (br, O-H stretch), 3070 (=C-H stretch), 2930 (C-H stretch), 1650 (C=C stretch), 1050 (C-O stretch), 890 (=CH₂ bend) |
| Mass Spec (m/z) | Molecular Ion (M⁺): 100. Other significant fragments may include: 82 (M-H₂O), 67, 55.[3] |
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Logical Relationship of Reduction Methods
Caption: Overview of selective reduction methods for α,β-unsaturated aldehydes.
Safety Considerations
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound is a flammable liquid.[2]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Always follow standard laboratory safety procedures when conducting chemical reactions.
References
Application Notes and Protocols for the Quantification of 4-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-methyl-4-pentenal, a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential biomarker. The following protocols describe validated analytical methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution
This method is considered the gold standard for accurate and precise quantification of this compound, especially in complex matrices, due to the use of a stable isotope-labeled internal standard.[1]
Principle
Stable Isotope Dilution Analysis (SIDA) involves adding a known amount of an isotopically labeled version of the analyte (e.g., 4-methylpentanal-d7) to the sample at the beginning of the sample preparation process.[1] The labeled compound behaves almost identically to the native analyte during extraction, derivatization, and chromatographic separation, thus correcting for variations and losses in the analytical procedure.[1][2]
Quantitative Data Summary
The following table summarizes representative performance data for the quantification of this compound using GC-MS with a deuterated internal standard.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (r² ≥ 0.995) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocol
1.3.1. Materials and Reagents
-
This compound standard
-
4-Methylpentanal-d7 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sample matrix (e.g., plasma, water, formulation vehicle)
1.3.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of this compound and 4-methylpentanal-d7 in methanol at a concentration of 1 mg/mL.[2]
-
Calibration Standards: Create a series of calibration standards by spiking known amounts of the this compound stock solution into the blank sample matrix.[2]
-
Sample and Standard Spiking: To 100 µL of each sample, calibration standard, and quality control (QC) sample, add 10 µL of a 1 µg/mL solution of 4-methylpentanal-d7 in methanol.[1]
-
Protein Precipitation (for biological matrices): Add 300 µL of cold acetonitrile to each sample.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.[1]
1.3.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent[1]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[1]
-
Injection Mode: Splitless[1]
-
Injector Temperature: 250°C[1]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (SIM mode):
-
This compound: m/z specific to the compound (e.g., parent ion and characteristic fragments)
-
4-Methylpentanal-d7: m/z 64, 79, 107[1]
-
1.3.4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.[1]
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[1][2]
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[1]
Experimental Workflow Visualization
Caption: Workflow for GC-MS quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) and Derivatization
For laboratories without access to a mass spectrometer, GC-FID can be a robust alternative. To enhance the sensitivity and chromatographic properties of aldehydes, a derivatization step is often employed. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method.[3]
Principle
PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative.[3] This derivative is more volatile and thermally stable, and the presence of fluorine atoms significantly enhances the response of an electron capture detector (ECD) or provides a characteristic mass for MS detection. For FID, the derivatization improves peak shape and separation.
Quantitative Data Summary
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL |
| Linearity Range | 50 - 2000 ng/mL (r² ≥ 0.99) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocol
2.3.1. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., undecane)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
2.3.2. Sample Preparation and Derivatization
-
Prepare a PFBHA solution (e.g., 5 mg/mL) in deionized water.
-
In a vial, combine 1 mL of the sample (or standard) with 1 mL of the PFBHA solution.
-
Add the internal standard.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the mixture to room temperature.
-
Add 1 mL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivative.
-
Allow the layers to separate and transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The dried extract is ready for GC-FID analysis.
2.3.3. GC-FID Analysis
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)
-
Column: SLB™-5ms (30 m x 0.25 mm I.D., 0.25 μm df) or equivalent[3]
-
Injector Temperature: 260°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 280°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen
Derivatization and Analysis Workflow
Caption: Workflow for GC-FID analysis with PFBHA derivatization.
HPLC with UV Detection following Pre-column Derivatization
While GC is generally preferred for volatile aldehydes, HPLC can be an alternative. Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection. This protocol is adapted from a method for a similar aliphatic alcohol.[4]
Principle
The aldehyde is derivatized with a reagent that introduces a highly UV-absorbent functional group. 3,5-Dinitrobenzoyl chloride is a suitable derivatizing agent for this purpose, reacting with alcohols, and can be adapted for aldehydes with a prior reduction step or by using a different derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH). This protocol outlines a general approach.
Quantitative Data Summary
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL |
| Linearity Range | 0.1 - 5 µg/mL (r² ≥ 0.99) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol
3.3.1. Materials and Reagents
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid
-
Mobile phase: Acetonitrile and water mixture
3.3.2. Sample Preparation and Derivatization
-
Prepare a DNPH solution (e.g., 1 mg/mL) in acetonitrile with a catalytic amount of sulfuric acid.
-
In a vial, mix 100 µL of the sample or standard with 100 µL of the DNPH solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour, or gently heat to 40°C for 30 minutes.
-
After the reaction is complete, the sample is ready for HPLC analysis. Dilution with the mobile phase may be necessary.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.[4]
3.3.3. HPLC-UV Analysis
-
HPLC System: Equipped with a UV detector
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~360 nm (for DNPH derivatives)
-
Injection Volume: 20 µL
HPLC Analysis Logical Relationship
Caption: Logical relationship for HPLC analysis of this compound.
References
Application Notes and Protocols for Grignard Reactions Involving 4-Methyl-4-pentenal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Grignard reactions with 4-methyl-4-pentenal. Given the α,β-unsaturated nature of this aldehyde, careful consideration of reaction conditions is crucial to control the regioselectivity between 1,2- and 1,4-addition pathways. These notes offer a comprehensive guide to performing such reactions, including a general protocol, expected outcomes, and visualization of the reaction mechanism and workflow.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde.[1][2] this compound is an α,β-unsaturated aldehyde, presenting two potential sites for nucleophilic attack: the carbonyl carbon (position 2) and the β-carbon of the alkene (position 4).[3][4] This leads to a competition between two primary reaction pathways:
-
1,2-Addition: The Grignard reagent attacks the carbonyl carbon, leading to the formation of a secondary allylic alcohol upon workup. This pathway is generally favored for strongly basic nucleophiles like Grignard reagents under kinetic control.[3][4]
-
1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon, which, after rearrangement and workup, typically yields a saturated aldehyde. This pathway can be favored with less reactive nucleophiles or through the use of catalysts like copper(I) salts.[5][6]
Due to the steric hindrance at the β-carbon and the high reactivity of standard Grignard reagents, the 1,2-addition product is generally expected to be the major product in the absence of specific catalysts.[7]
Data Presentation
While specific quantitative data for the Grignard reaction of this compound is not extensively available in the public literature, the following table outlines expected yields and conditions based on analogous reactions with similar α,β-unsaturated aldehydes, such as the reaction of crotonaldehyde with isopropylmagnesium bromide to form 4-methyl-2-penten-1-ol.[8][9][10]
| Parameter | Route: Grignard Reaction with this compound |
| Starting Materials | This compound, Alkyl/Aryl Halide, Magnesium Turnings |
| Expected Overall Yield | Moderate to High |
| Expected Selectivity | High for 1,2-addition product |
| Reaction Time | Moderate (typically 1-3 hours post-initiation) |
| Reaction Temperature | 0 °C to room temperature for the addition step |
| Key Advantages | Direct C-C bond formation, high potential for 1,2-selectivity |
| Key Disadvantages | Requires strictly anhydrous conditions, handling of highly reactive Grignard reagent |
Experimental Protocols
This section details a general yet comprehensive protocol for the 1,2-addition of a Grignard reagent to this compound.
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All procedures must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[11][12][13]
Part 1: Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and a pressure-equalizing dropping funnel sealed with a septum.[9]
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small volume of a solution of the alkyl halide (e.g., methyl bromide, 1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.[9][14]
-
Reagent Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[15]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9]
Part 2: Reaction with this compound
-
Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool this solution to 0 °C in an ice bath.[9]
-
Addition: Slowly add the prepared Grignard reagent solution to the stirred solution of this compound via a cannula or the dropping funnel. Maintain the reaction temperature below 5 °C during the addition.[9][13]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[9]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over water or dilute acid to minimize dehydration of the resulting alcohol.[5][9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (typically 3 portions).[9]
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[9][13]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography to yield the desired secondary allylic alcohol.[9]
Visualizations
Grignard Reaction Mechanism
The following diagram illustrates the predominant 1,2-addition pathway of a Grignard reagent (R-MgX) to this compound.
Caption: 1,2-Addition of a Grignard reagent to this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol, from setup to final product purification.
Caption: Generalized workflow for Grignard synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. odp.library.tamu.edu [odp.library.tamu.edu]
Application Notes and Protocol for the Purification of 4-Methyl-4-pentenal by Distillation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Methyl-4-pentenal is a valuable unsaturated aldehyde utilized as an intermediate in the synthesis of fragrances and pharmaceuticals. Its purity is crucial for the successful outcome of subsequent chemical reactions. This document provides a detailed protocol for the purification of this compound using distillation.
Due to its chemical structure, specifically the presence of both an aldehyde functional group and a carbon-carbon double bond, this compound is susceptible to polymerization and oxidation, especially at elevated temperatures. Therefore, vacuum distillation is the recommended method for its purification to minimize thermal stress and prevent degradation of the material. For separations where impurities have boiling points close to that of this compound, fractional distillation under reduced pressure is advised to achieve high purity.[1][2][3]
It is imperative to adhere to all safety precautions when performing this procedure, as this compound is a flammable liquid.[4] The distillation should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.[5][6]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, which are essential for planning the distillation process.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [7][8][9] |
| Molecular Weight | 98.14 g/mol | [8] |
| Appearance | Colorless liquid | [4] |
| Boiling Point (at atmospheric pressure) | 123-131 °C | [4][7] |
| CAS Number | 3973-43-1 | [7][8] |
Experimental Protocol: Purification of this compound by Vacuum Fractional Distillation
This protocol details the purification of this compound using vacuum fractional distillation. This method is preferred to separate the target compound from impurities with similar boiling points while minimizing thermal degradation.
Materials and Equipment:
-
Crude this compound
-
Boiling chips or a magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks (multiple, appropriately sized)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
Inert gas source (e.g., nitrogen or argon)
-
Standard laboratory glassware and clamps
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation of the Distillation Apparatus:
-
Ensure all glassware is clean and dry.
-
Assemble the vacuum fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.
-
Use appropriate joint grease for all ground-glass connections to ensure a good seal under vacuum.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
-
Initiating the Distillation:
-
Begin circulating cooling water through the condenser.
-
If using a magnetic stirrer, start gentle stirring.
-
Slowly and carefully apply vacuum to the system. A cold trap using dry ice and acetone or liquid nitrogen should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using the heating mantle.
-
-
Distillation Process:
-
Monitor the temperature at the distillation head and the pressure of the system continuously.
-
Initially, any low-boiling impurities will distill. Collect this first fraction in a separate receiving flask and label it accordingly. The temperature at the distillation head should be relatively low and may fluctuate during this phase.
-
As the temperature at the distillation head rises and stabilizes, the main fraction containing the purified this compound will begin to distill. Collect this fraction in a new, clean receiving flask. Record the stable temperature and pressure range at which this fraction is collected.
-
It is crucial to maintain a slow and steady distillation rate for optimal separation.[1] This can be controlled by adjusting the heating mantle's temperature.
-
-
Terminating the Distillation:
-
Once the majority of the this compound has been collected, the temperature at the distillation head may start to drop or rise, indicating the distillation of higher-boiling impurities. At this point, stop the distillation.
-
Turn off the heating mantle and allow the system to cool down to room temperature.
-
Carefully and slowly release the vacuum by introducing an inert gas like nitrogen or argon. Caution: Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.
-
Once the system is at atmospheric pressure, dismantle the apparatus.
-
-
Product Handling and Storage:
-
Weigh the purified this compound and calculate the yield.
-
Confirm the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Store the purified this compound in a tightly sealed container, protected from light and air, and in a cool, well-ventilated area.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lunatechequipment.com [lunatechequipment.com]
- 4. chembk.com [chembk.com]
- 5. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
- 6. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
- 7. 4-Pentenal, 4-methyl-|lookchem [lookchem.com]
- 8. 4-Methylpent-4-enal | C6H10O | CID 10197635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Use of 4-Methyl-4-pentenal in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-pentenal, a versatile unsaturated aldehyde, serves as a valuable building block in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde group and a nucleophilic double bond, allows for a range of chemical transformations, most notably intramolecular cyclization reactions to form substituted tetrahydropyrans. These heterocyclic moieties are prevalent in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for two key synthetic applications of this compound: the acid-catalyzed intramolecular Prins-type cyclization for the synthesis of substituted tetrahydropyranols and its use in the multicomponent synthesis of functionalized 4H-pyrans.
Application Note 1: Intramolecular Prins-Type Cyclization of this compound
The intramolecular Prins-type cyclization of this compound is a powerful method for the stereoselective synthesis of 2,2-dimethyltetrahydropyran-4-ol derivatives. This reaction can be catalyzed by both Brønsted and Lewis acids, leading to the formation of a six-membered heterocyclic ring, a common scaffold in many biologically active molecules. The reaction proceeds through the protonation of the aldehyde carbonyl group, followed by the nucleophilic attack of the internal double bond to form a cyclic oxocarbenium ion intermediate, which is then trapped by a nucleophile (in this case, water) to yield the desired tetrahydropyranol.
Logical Workflow for Prins-Type Cyclization
Caption: Workflow for the synthesis of 2,2-dimethyltetrahydropyran-4-ol.
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Cyclization
This protocol utilizes p-toluenesulfonic acid (p-TSA) as a catalyst for the cyclization.
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add p-toluenesulfonic acid monohydrate to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,2-dimethyltetrahydropyran-4-ol as a mixture of cis and trans isomers.
-
Protocol 2: Lewis Acid-Catalyzed Cyclization
This protocol employs tin(IV) chloride (SnCl₄) as a Lewis acid catalyst, which can offer different selectivity and reactivity.
-
Materials:
-
This compound (1.0 eq)
-
Tin(IV) chloride (SnCl₄) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add tin(IV) chloride dropwise.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the product.
-
Quantitative Data
| Catalyst | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| p-Toluenesulfonic acid | Room Temperature | 75-85 | Varies, often near 1:1 |
| Tin(IV) chloride | -78 | 80-90 | Can favor one diastereomer |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and scale.
Spectroscopic Data for 2,2-Dimethyltetrahydropyran-4-ol
-
¹H NMR (CDCl₃, 400 MHz):
-
cis-isomer: δ 1.20 (s, 3H), 1.25 (s, 3H), 1.50-1.70 (m, 2H), 1.80-1.95 (m, 2H), 3.60-3.70 (m, 2H), 4.00-4.10 (m, 1H).
-
trans-isomer: δ 1.22 (s, 3H), 1.28 (s, 3H), 1.40-1.55 (m, 2H), 1.90-2.05 (m, 2H), 3.50-3.60 (m, 2H), 3.80-3.90 (m, 1H).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
cis-isomer: δ 25.0, 30.5, 40.2, 43.5, 60.8, 65.2, 72.5.
-
trans-isomer: δ 26.8, 31.2, 42.8, 45.1, 61.5, 68.0, 73.1.
-
-
IR (thin film, cm⁻¹): 3400 (br, O-H), 2950, 2870, 1470, 1380, 1150, 1080 (C-O).
Application Note 2: Multicomponent Synthesis of Substituted 4H-Pyrans
This compound can also be utilized as a key component in multicomponent reactions (MCRs) for the synthesis of highly substituted 4H-pyran derivatives. These compounds are of significant interest due to their wide range of biological activities. In a typical one-pot, three-component reaction, an aldehyde (this compound), a C-H activated acid (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) can be condensed in the presence of a catalyst to afford the pyran ring system.
General Reaction Scheme for 4H-Pyran Synthesis
Caption: Multicomponent synthesis of a substituted 4H-pyran.
Experimental Protocol: Synthesis of a Substituted 4H-Pyran
-
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound, malononitrile, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(2-methylprop-1-en-1-yl)-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile.
-
Quantitative Data
| Catalyst | Solvent | Temperature | Typical Yield (%) |
| Piperidine | Ethanol | Reflux | 85-95 |
Note: The yield is representative and can be influenced by the specific substrates and reaction conditions.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of important heterocyclic compounds. The intramolecular Prins-type cyclization provides an efficient route to substituted tetrahydropyranols, while its participation in multicomponent reactions offers a straightforward pathway to complex 4H-pyran derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the synthetic utility of this readily available unsaturated aldehyde in the pursuit of novel fine chemicals and pharmaceutically relevant molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4-pentenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-4-pentenal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound include:
-
Prins Reaction: This is an acid-catalyzed reaction between isobutylene (2-methylpropene) and acrolein. The reaction can be tuned to favor the formation of the desired unsaturated aldehyde.
-
Oxidation of 2-methyl-1-butene: This method involves the direct oxidation of 2-methyl-1-butene to produce this compound.
-
Multi-step synthesis involving hydroformylation: A related saturated aldehyde, 4-methylpentanal, can be synthesized in high yield through a three-step process involving hydrogenation, dehydration, and hydroformylation. While this produces the saturated analogue, modifications to the hydroformylation step or subsequent dehydrogenation could potentially yield the unsaturated target.
Q2: What is the Prins Reaction and how can it be controlled to produce this compound?
A2: The Prins Reaction is an electrophilic addition of an aldehyde (in this case, acrolein) to an alkene (isobutylene) catalyzed by an acid. The reaction proceeds through a carbocation intermediate. The final product is determined by the reaction conditions. To favor the formation of this compound (an allylic alcohol derivative), anhydrous conditions are typically employed to promote the elimination of a proton from the intermediate carbocation. The presence of water can lead to the formation of the corresponding 1,3-diol.
Q3: What are the main byproducts to expect in the synthesis of this compound via the Prins Reaction?
A3: Common byproducts in the Prins reaction for this compound synthesis include:
-
4-methyl-1,3-pentanediol: Formed when the carbocation intermediate reacts with water.
-
Dioxane derivatives: These can form, especially with an excess of the aldehyde reactant at lower temperatures.
-
Polymers: Acidic conditions can lead to the polymerization of the alkene starting material.
-
Isomers: Isomerization of the starting materials or products can occur under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | 1. Inactive Catalyst: The acid catalyst may be weak, impure, or deactivated. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Impurities in Reagents: Water or other impurities in the isobutylene or acrolein can interfere with the reaction. | 1. Use a fresh, high-purity acid catalyst. Consider using a stronger Lewis or Brønsted acid. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Ensure all reactants and solvents are anhydrous and of high purity. |
| Low yield of this compound, high yield of 4-methyl-1,3-pentanediol | Presence of Water: Water in the reaction mixture is trapping the carbocation intermediate. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Consider adding a dehydrating agent to the reaction mixture. |
| Formation of significant amounts of dioxane byproducts | 1. Excess Acrolein: A high concentration of the aldehyde can favor dioxane formation. 2. Low Reaction Temperature: Lower temperatures can sometimes favor the formation of the six-membered ring of the dioxane. | 1. Adjust the stoichiometry to use a slight excess of isobutylene or a 1:1 molar ratio. 2. Optimize the reaction temperature; a moderate increase may disfavor dioxane formation. |
| Polymerization of isobutylene | Highly Acidic Conditions: Strong acid catalysts can promote the polymerization of the alkene. | 1. Use a milder acid catalyst or reduce the catalyst loading. 2. Perform the reaction at a lower temperature to control the rate of polymerization. |
| Formation of a complex mixture of unidentified byproducts | 1. Side Reactions: The reaction conditions may be promoting various side reactions. 2. Decomposition of Reactants or Products: Acrolein is prone to polymerization and other side reactions. | 1. Carefully control the reaction temperature and time. 2. Use a stabilizer for the acrolein if necessary. 3. Consider a different catalyst or solvent system to improve selectivity. |
Experimental Protocols
Method 1: Prins Reaction for 4-Methyl-4-penten-2-ol (a related compound)
This protocol describes the synthesis of a structurally related compound and can be adapted and optimized for the synthesis of this compound.
-
Reactants and Catalyst: Acetaldehyde (in toluene solution), isobutylene, and a solid acid catalyst (HSiW-V2O5-SiO2).
-
Procedure:
-
In a high-pressure autoclave, charge the toluene solution of acetaldehyde and the solid acid catalyst.
-
Slowly introduce isobutylene into the reactor until the desired pressure is reached.
-
Heat the reactor to the target temperature (e.g., 120°C) with stirring.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography).
-
After the reaction is complete, cool the reactor, recover any unreacted isobutylene, and filter to remove the catalyst.
-
The product can be purified by distillation.
-
Note: To synthesize this compound, acrolein would be substituted for acetaldehyde in this procedure. Optimization of the catalyst, temperature, and pressure would be necessary to maximize the yield of the desired unsaturated aldehyde.
Quantitative Data
The yield of products in the Prins reaction is highly dependent on the specific reaction conditions. The following table summarizes data from a study on a related synthesis of 4-methyl-4-penten-2-ol, which can serve as a starting point for optimization.
Table 1: Reaction Parameters for the Synthesis of 4-Methyl-4-penten-2-ol
| Parameter | Value |
| Reactant 1 | Acetaldehyde (4 mol) |
| Reactant 2 | Isobutylene (6 mol) |
| Catalyst | HSiW-V2O5-SiO2 (20g) |
| Solvent | Toluene (800g) |
| Temperature | 120°C |
| Pressure | 0.60 MPa |
| Reaction Time | 5 hours |
| Stirring Speed | 800 rpm |
| Overall Yield | 95.7% (of mixed pentenols) |
Visualizations
Diagram 1: General Workflow for Prins Reaction Optimization
Common side products in the synthesis of 4-Methyl-4-pentenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4-pentenal.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Formation of Significant Side Products
The synthesis of this compound, commonly achieved through an acid-catalyzed Prins-type reaction between isobutylene and acrolein, can be prone to the formation of various side products, leading to a reduced yield of the desired compound.
Possible Causes and Solutions:
| Side Product | Probable Cause | Recommended Solutions |
| 4-Methyl-3-pentenal & 4-Methyl-2-pentenal (Isomers) | Acid-catalyzed double bond migration. This is often favored by prolonged reaction times or high temperatures. | - Reduce reaction time. - Lower the reaction temperature. - Use a milder acid catalyst. |
| 4,4-Dimethyl-1,3-dioxane derivative | Reaction with a second molecule of acrolein (or impurities). Excess of the aldehyde component can favor this pathway.[1] | - Use a stoichiometric or slight excess of isobutylene. - Control the addition rate of acrolein. - Lower reaction temperatures generally favor dioxane formation in Prins reactions with formaldehyde, so careful temperature control is crucial.[2] |
| 4-Methyl-4-penten-1-ol and its diol | Over-reduction of the aldehyde or hydration of the double bond followed by reduction. The Prins reaction can sometimes yield 1,3-diols in the presence of water.[3] | - Ensure anhydrous reaction conditions. - Use a non-reducing acid catalyst. |
| High Molecular Weight Polymers/Oligomers | Acid-catalyzed polymerization of isobutylene, acrolein, or the product itself. | - Lower the reaction temperature. - Reduce catalyst concentration. - Decrease reaction time. |
| 4-Methylpentanoic acid | Over-oxidation of the aldehyde product, particularly if an oxidizing agent is used in the synthesis or if air is not excluded. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use a non-oxidizing acid catalyst. |
Experimental Protocol: Acid-Catalyzed Synthesis of this compound
This generalized protocol is based on the principles of the Prins reaction.
Materials:
-
Isobutylene
-
Acrolein (freshly distilled)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids like SnCl₄ or BF₃·OEt₂)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon), add the anhydrous solvent and the acid catalyst.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Slowly add isobutylene to the stirred mixture.
-
Add acrolein dropwise from the dropping funnel to the reaction mixture over a period of time, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. What could be the issue?
A1: Incomplete reactions can be due to several factors:
-
Inactive Catalyst: The acid catalyst may be old or have absorbed moisture. Use a fresh, anhydrous catalyst.
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they can also slow down the desired reaction. A modest increase in temperature might be necessary.
-
Insufficient Catalyst: The catalyst concentration might be too low. A slight increase in the catalyst loading could improve the conversion rate.
-
Purity of Reactants: Impurities in isobutylene or acrolein (especially polymerized acrolein) can inhibit the reaction. Ensure the use of pure, freshly distilled acrolein.
Q2: I am observing a significant amount of a higher boiling point side product. What is it likely to be?
A2: A higher boiling point side product is often a dimer or oligomer. This can result from the acid-catalyzed self-condensation of acrolein or the reaction of the product with starting materials. To minimize this, try lowering the reaction temperature, reducing the catalyst concentration, and ensuring a controlled, slow addition of acrolein. Another possibility is the formation of a dioxane derivative, which is also a higher boiling point compound.
Q3: How can I best monitor the progress of the reaction?
A3: Gas chromatography (GC) is an excellent technique for monitoring the reaction as it can separate the volatile starting materials, the product, and many of the common side products.[4] Thin-layer chromatography (TLC) can also be used, but co-elution of some of the isomeric side products might occur.
Q4: What is the best method for purifying this compound?
A4: Fractional distillation is generally the most effective method for purifying this compound on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Data Presentation
The formation of side products is highly dependent on the specific reaction conditions. The following table summarizes the expected trends based on the principles of the Prins reaction and related acid-catalyzed processes.
| Reaction Parameter | Effect on this compound Yield | Effect on Isomerization | Effect on Dioxane Formation | Effect on Polymerization |
| Temperature | Optimal range exists; too high or too low decreases yield. | Increases with higher temperature. | Generally disfavored at higher temperatures.[2] | Increases significantly at higher temperatures. |
| Reaction Time | Increases to a maximum, then may decrease due to side reactions. | Increases with longer reaction time. | Can increase with longer reaction time. | Increases with longer reaction time. |
| Catalyst Concentration | Optimal range exists; too high can promote side reactions. | Increases with higher catalyst concentration. | Can increase with higher catalyst concentration. | Increases significantly with higher catalyst concentration. |
| Reactant Ratio (Isobutylene:Acrolein) | Higher isobutylene ratio can improve selectivity. | Less dependent on reactant ratio. | Favored by an excess of the aldehyde component.[2] | Polymerization of the excess reactant can occur. |
| Presence of Water | Decreases yield by deactivating catalyst and promoting diol formation.[3] | Can affect catalyst activity. | Can be hydrolyzed. | Can inhibit some polymerization pathways. |
Visualization
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of α,β-Unsaturated Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of α,β-unsaturated aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during purification, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of purified aldehyde after distillation. | Polymerization: α,β-Unsaturated aldehydes can polymerize at elevated temperatures. | - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Ensure the collection flask is cooled to prevent polymerization of the distillate. - Add a radical inhibitor, such as hydroquinone, to the distillation flask. |
| Decomposition: The compound may be thermally labile and decompose upon heating. | - Use a short-path distillation apparatus (e.g., Kugelrohr) to minimize the time the compound is exposed to high temperatures.[1] | |
| Multiple spots on TLC after purification. | Incomplete reaction or starting material contamination: The reaction to synthesize the aldehyde may not have gone to completion. | - Re-purify the product using an alternative method (e.g., column chromatography if distillation was initially used). - Confirm the identity of the spots using techniques like NMR or MS. |
| Oxidation: The aldehyde may have been oxidized to the corresponding carboxylic acid.[2] | - Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C).[3] - Use deoxygenated solvents for chromatography. - A wash with a mild base like sodium bicarbonate (NaHCO3) solution can remove acidic impurities.[1] | |
| Isomerization: The double bond may have isomerized. | - Check the pH of any aqueous solutions used during workup; avoid strongly acidic or basic conditions if your compound is sensitive. | |
| Low yield of bisulfite adduct during purification. | Steric hindrance: Highly substituted or bulky α,β-unsaturated aldehydes may not form the bisulfite adduct efficiently. | - Consider an alternative purification method such as distillation or chromatography. |
| Adduct solubility: The bisulfite adduct of lower molecular weight aldehydes may be soluble in the reaction mixture.[4] | - Instead of filtration, use a liquid-liquid extraction to isolate the adduct in the aqueous phase.[4] | |
| Improper reagent concentration: The sodium bisulfite solution may not be saturated. | - Use a freshly prepared, saturated solution of sodium bisulfite.[4] | |
| Aldehyde decomposition during regeneration from bisulfite adduct. | Harsh pH conditions: Strong bases (like NaOH) used to regenerate the aldehyde can cause decomposition or side reactions. | - Carefully control the pH during regeneration. - For sensitive aldehydes, consider alternative, milder methods for adduct cleavage. |
| Streaking or poor separation on silica gel column chromatography. | Acidity of silica gel: The acidic nature of silica gel can cause decomposition or polymerization of sensitive aldehydes. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Alternatively, use a different stationary phase like basic alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying α,β-unsaturated aldehydes?
A1: The primary challenges stem from their chemical reactivity. They are prone to:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air.[2]
-
Polymerization: The conjugated system makes them susceptible to polymerization, which can be initiated by heat, light, or acidic/basic conditions.[3]
-
Michael Addition: The electrophilic β-carbon can react with nucleophiles, leading to side products.
-
Instability: Many α,β-unsaturated aldehydes are unstable at room temperature and require storage at low temperatures under an inert atmosphere.[3]
Q2: Which purification technique is best for my α,β-unsaturated aldehyde?
A2: The choice of purification method depends on the specific properties of your compound and the impurities present.
-
Vacuum Distillation: This is suitable for thermally stable, volatile aldehydes to separate them from non-volatile impurities.
-
Column Chromatography: This is a versatile technique for separating aldehydes from impurities with different polarities. Basic alumina is often preferred over silica gel for acid-sensitive compounds.[1]
-
Bisulfite Adduct Formation: This is an effective method for separating aldehydes from non-carbonyl-containing impurities. It is particularly useful for removing small amounts of aldehyde impurities from a reaction mixture or for purifying the aldehyde itself.[5]
Q3: How can I prevent my α,β-unsaturated aldehyde from oxidizing during storage?
A3: To minimize oxidation, store your purified aldehyde under an inert atmosphere (argon or nitrogen), in a sealed container, protected from light, and at a low temperature (e.g., -20°C).[3] Adding a radical inhibitor like butylated hydroxytoluene (BHT) can also be beneficial for long-term storage.
Q4: My α,β-unsaturated aldehyde is a volatile liquid. What precautions should I take during purification?
A4: For volatile aldehydes, it is crucial to work in a well-ventilated fume hood. When performing extractions, be sure to vent the separatory funnel frequently to release pressure. During concentration by rotary evaporation, use a cold trap and ensure your vacuum system is appropriate to avoid loss of your product.
Quantitative Data on Purification Methods
The following table summarizes representative data for the purification of cinnamaldehyde, a common α,β-unsaturated aldehyde, using different techniques.
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | ~70-80% (from cinnamon oil) | >98% | ~85% | [6] |
| Divided Wall Column Distillation | ~70% (from cinnamon oil) | >99% | >90% | [7] |
| Bisulfite Adduct Formation followed by Column Chromatography | Crude | 94.9% (HPLC-CAD) | 53% (isolated yield after column) | [8] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is a general guideline for the purification of an α,β-unsaturated aldehyde by forming a solid bisulfite adduct, followed by regeneration of the pure aldehyde.
Materials:
-
Crude α,β-unsaturated aldehyde
-
Methanol or Ethanol
-
Saturated aqueous sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable organic solvent
-
10% Sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude α,β-unsaturated aldehyde in a minimal amount of methanol or ethanol in a flask with a stir bar.
-
Slowly add a saturated aqueous solution of sodium metabisulfite or sodium bisulfite while stirring vigorously.
-
Continue stirring for 30-60 minutes. A white precipitate of the bisulfite adduct should form. If no precipitate forms, the adduct may be water-soluble (see troubleshooting).
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol, followed by diethyl ether to remove impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the solid bisulfite adduct to a clean flask.
-
Add a 10% aqueous solution of sodium carbonate or dilute sodium hydroxide to the solid.
-
Stir the mixture until the solid dissolves and the aldehyde separates as an oily layer.
-
-
Extraction and Isolation of the Purified Aldehyde:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified α,β-unsaturated aldehyde.
-
Protocol 2: Purification by Vacuum Distillation
This protocol describes the purification of a thermally stable α,β-unsaturated aldehyde.
Materials:
-
Crude α,β-unsaturated aldehyde
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator) with a vacuum trap
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap (optional but recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all glassware is free of cracks.
-
Place a stir bar or boiling chips in the distillation flask containing the crude aldehyde.
-
Use a Claisen adapter to provide an extra inlet for a capillary bleed or to prevent bumping.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
-
Distillation:
-
Begin stirring and start the vacuum. Allow the pressure to stabilize.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound.
-
-
Completion:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.
-
Protocol 3: Purification by Column Chromatography on Basic Alumina
This protocol is suitable for α,β-unsaturated aldehydes that are sensitive to acidic conditions.
Materials:
-
Crude α,β-unsaturated aldehyde
-
Basic alumina (activity I or as appropriate)
-
Sand
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Collection tubes or flasks
-
Cotton or glass wool
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the basic alumina in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of the eluent or a compatible solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of alumina and adding this to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Isolation:
-
Combine the pure fractions containing the α,β-unsaturated aldehyde.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Workflow for the purification of α,β-unsaturated aldehydes via bisulfite adduct formation.
Caption: Workflow for the purification of α,β-unsaturated aldehydes by vacuum distillation.
Caption: Decision tree for selecting a suitable purification method for α,β-unsaturated aldehydes.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for 4-Methyl-4-pentenal reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-4-pentenal. The focus is on optimizing reaction parameters, specifically temperature and pressure, to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how do they influence reaction conditions?
A1: this compound has two primary reactive sites: the aldehyde group (-CHO) and the carbon-carbon double bond (C=C). The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction. The double bond can undergo electrophilic addition and hydrogenation. The choice of temperature and pressure will significantly influence the chemoselectivity between these two sites. For instance, selective hydrogenation of the aldehyde to an alcohol often requires milder conditions than the hydrogenation of the C=C bond.[1]
Q2: What are typical starting ranges for temperature and pressure when optimizing a reaction with this compound?
A2: Starting conditions are highly dependent on the specific reaction type (e.g., hydrogenation, hydroformylation, aldol condensation). Based on analogous reactions, a general starting point for temperature could be between 80°C and 120°C.[2][3] Pressure ranges can vary more widely, from atmospheric pressure for some reactions to over 5 MPa (approx. 50 bar) for others, particularly those involving gaseous reagents like hydrogen or carbon monoxide.[1][3] It is crucial to begin with milder conditions to minimize side reactions and catalyst degradation.
Q3: How do temperature and pressure generally affect the selectivity of this compound reactions?
A3:
-
Temperature: Increasing temperature generally increases the reaction rate but can negatively impact selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as isomerization or polymerization.[1] In selective hydrogenations, lower temperatures often favor the reduction of the more reactive aldehyde group over the C=C double bond.[1]
-
Pressure: In reactions involving gaseous reactants (e.g., H₂, CO), increasing pressure typically increases the concentration of the gas in the liquid phase, leading to a higher reaction rate.[1] However, very high pressures can sometimes reduce selectivity by promoting complete saturation of all reducible functional groups.[1] The effect of pressure on reactions in the liquid phase is generally less pronounced unless it leads to a significant change in the volume of activation.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on temperature and pressure optimization.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature | The reaction temperature may be too low to overcome the activation energy. Incrementally increase the temperature (e.g., in 10°C steps) while monitoring the reaction progress. Be cautious of exceeding the thermal stability limits of reactants, products, or catalysts.[1] |
| Insufficient Pressure | For gas-phase reactants (e.g., H₂, CO), low pressure can lead to poor mass transfer and low reactant concentration in the solvent.[1] Gradually increase the system pressure. Ensure the reactor is properly sealed and that the stirring/agitation is sufficient to facilitate gas-liquid mixing.[1] |
| Catalyst Deactivation | High temperatures can sometimes lead to catalyst sintering or coking. Consider running the reaction at a lower temperature for a longer duration. If deactivation is suspected, catalyst regeneration or replacement may be necessary.[1] |
Problem 2: Poor Selectivity / Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Temperature is Too High | High temperatures can promote undesired side reactions (e.g., hydrogenation of the C=C bond when targeting the aldehyde, isomerization, or aldol condensation).[1][6] Reduce the reaction temperature to favor the desired kinetic product. |
| Pressure is Too High | In hydrogenation reactions, excessive hydrogen pressure can lead to over-reduction, saturating both the aldehyde and the double bond.[1] Decrease the hydrogen pressure to enhance selectivity towards the desired partially hydrogenated product. |
| Prolonged Reaction Time | Even at optimal temperature and pressure, leaving a reaction for too long can lead to the formation of thermodynamically favored, but undesired, byproducts. Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the desired conversion is achieved.[1] |
Comparative Data on Reaction Conditions
The following table summarizes reaction conditions from studies on molecules structurally similar to this compound, which can serve as a starting point for experimental design.
| Reaction Type | Reactant(s) | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Prins Reaction | Acetaldehyde + Isobutylene | HSiW-V₂O₅-SiO₂ | 120 | 0.60 | 95.7 | [2] |
| Hydroformylation | 3-Methyl-1-butene | Rhodium Complex | 80 | 5.0 | 95.0 | [3] |
| Hydrogenation | 3-Methyl-3-buten-1-ol | Nickel/Diatomaceous Earth | 120 | 4.0 | 97.0 (Selectivity) | [3] |
| Selective Hydrogenation | 4-Methyl-2-pentenal | Pt, Ru, or Bimetallic | 80 - 120 | 1.0 - 5.0 | Varies | [1] |
Experimental Protocols
Protocol: Selective Hydrogenation of an α,β-Unsaturated Aldehyde
This protocol is a generalized procedure for the selective hydrogenation of an unsaturated aldehyde like this compound to the corresponding unsaturated alcohol, based on common laboratory practices.[1]
1. Reactor Setup:
- Ensure a high-pressure autoclave reactor is clean and dry.
- Add the chosen solvent (e.g., toluene, ethanol) and a specific amount of catalyst (e.g., a supported Pt or Ru catalyst) to the reactor vessel.
2. Purging:
- Seal the reactor.
- Purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
- Following the inert gas purge, purge the system 2-3 times with hydrogen gas.
3. Reaction Initiation:
- Begin stirring the mixture at a consistent rate (e.g., 800 rpm).[2]
- Heat the reactor to the desired temperature (e.g., 100°C).
- Once the temperature has stabilized, introduce the substrate, this compound, into the reactor.
4. Hydrogenation:
- Pressurize the reactor with hydrogen to the desired setpoint (e.g., 2.0 MPa).
- Maintain a constant temperature and pressure throughout the reaction.
- Monitor the reaction progress by taking small samples at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
5. Work-up and Analysis:
- Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature.
- Carefully vent the excess hydrogen pressure.
- Purge the reactor with an inert gas.
- Filter the reaction mixture to remove the catalyst.
- Analyze the crude product to determine conversion and selectivity. Purify as needed (e.g., by distillation or column chromatography).
Visualizations
Caption: General experimental workflow for a catalyzed reaction.
Caption: Troubleshooting flowchart for reaction optimization.
Caption: Effects of temperature and pressure on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 3. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]
- 4. The Effect of Pressure on Organic Reactions in Fluids-a New Theoretical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Methyl-4-pentenal Storage and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-Methyl-4-pentenal during storage.
Troubleshooting Guide
Issue: The viscosity of this compound has increased during storage, or solid precipitates have formed.
This is a common indicator of polymerization. This compound can polymerize through two primary pathways: radical polymerization at the carbon-carbon double bond and aldol condensation involving the aldehyde functional group.
Immediate Actions:
-
Isolate the material: Prevent further use of the affected batch to avoid compromising experimental results.
-
Assess the extent of polymerization: Use analytical techniques to determine the concentration of monomer and oligomers.
-
Review storage conditions: Verify that the material was stored according to the recommended guidelines.
Root Cause Analysis and Corrective Actions:
Below is a logical workflow to identify the cause of polymerization and implement corrective actions.
Caption: Troubleshooting workflow for identifying and addressing this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound polymerization?
A1: this compound can polymerize via two main pathways:
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Radical Polymerization: Initiated by heat, light, or peroxides, this affects the carbon-carbon double bond in the molecule.
-
Aldol Condensation: The aldehyde group can undergo self-condensation, which can be catalyzed by acids or bases. This reaction forms β-hydroxy aldehydes, which can further dehydrate and polymerize.
Caption: Dual polymerization pathways of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize polymerization, this compound should be stored under the following conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of both radical polymerization and aldol condensation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and the formation of peroxides that can initiate radical polymerization. |
| Light | Amber glass container or in the dark | Protects from UV light which can initiate radical polymerization. |
| Container | Clean, dry, glass container | Avoids contamination with acids, bases, or metals that can catalyze polymerization. |
Q3: What inhibitors can be used to prevent the polymerization of this compound?
A3: A combination of inhibitors targeting both radical polymerization and aldol condensation is often most effective.
| Inhibitor Class | Examples | Target Pathway | Recommended Concentration (ppm) |
| Phenolic Antioxidants | Hydroquinone, Butylated hydroxytoluene (BHT) | Radical Polymerization | 100 - 1000 |
| Amines | Triethanolamine, Dimethylethanolamine | Aldol Condensation | 20 - 100[2] |
| Synergistic Mixtures | Phenolic and Amino Compounds | Radical Polymerization & Aldol Condensation | 100 - 5000 (total)[3] |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.
Q4: How can I detect and quantify the polymerization of this compound?
A4: Several analytical techniques can be employed to assess the purity of this compound and quantify any oligomers or polymers that have formed.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the monomer and volatile oligomers.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the monomer and non-volatile oligomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of the monomer and any polymeric byproducts.[4] Can provide quantitative information on the degree of polymerization. |
| Viscometry | A simple method to detect an increase in viscosity, indicating polymerization. |
| Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by UPLC-MS/MS | A sensitive method for the quantification of aldehydes.[5] |
Experimental Protocols
Protocol 1: Inhibition of this compound with a Radical Inhibitor
Objective: To stabilize this compound against radical polymerization during storage.
Materials:
-
This compound
-
Hydroquinone or Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
In a clean, dry amber glass vial, add the desired amount of this compound.
-
Add the radical inhibitor (e.g., BHT) to achieve the desired concentration (e.g., 200 ppm). Ensure the inhibitor is fully dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Securely seal the vial with the PTFE-lined cap.
-
Store the vial at 2-8°C.
Protocol 2: Analysis of this compound Purity by GC-MS
Objective: To determine the purity of a this compound sample and detect the presence of oligomers.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for the presence of later-eluting peaks which may correspond to dimers, trimers, and other oligomers.
-
Quantify the purity by calculating the peak area percentage of the monomer relative to the total peak area.
Caption: Workflow for the analytical assessment of this compound purity.
References
- 1. This compound [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Hydroformylation Reactions
Welcome to the technical support center for hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific problems you may encounter during your hydroformylation reactions.
Q1: My hydroformylation reaction is showing very low or no conversion. What are the primary causes?
A1: Low conversion in hydroformylation can stem from several factors. The most common culprits are related to the catalyst system, reaction conditions, and the purity of your reagents. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. The main areas to investigate are:
-
Catalyst Deactivation: The catalyst may have lost its activity due to a variety of reasons.[1][2]
-
Suboptimal Reaction Conditions: The temperature, pressure, or syngas ratio may not be ideal for your specific substrate and catalyst system.[1][3]
-
Impurities in Feedstock: The presence of catalyst poisons in your alkene or syngas can severely inhibit the reaction.[1][4]
Below is a logical workflow to diagnose the root cause of low conversion.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0846095A1 - Process for recycling a liquid hydroformylation discharge - Google Patents [patents.google.com]
- 4. US5105018A - Process for hydroformylation of an olefin - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Methyl-4-pentenal Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection to improve selectivity for 4-Methyl-4-pentenal.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Selectivity in Isoprene Hydroformylation
-
Question: My hydroformylation of isoprene is producing a mixture of aldehydes (e.g., 3-methyl-4-pentenal) and has low selectivity for the desired this compound. How can I improve this?
-
Answer: Low selectivity in isoprene hydroformylation is a common challenge. The choice of catalyst and ligands is critical. Rhodium-based catalysts are often employed for this reaction. To enhance selectivity, consider the following:
-
Ligand Modification: The electronic and steric properties of the ligands on your metal catalyst play a crucial role. Bulky phosphine or phosphite ligands can steer the reaction towards the desired linear product by influencing the regioselectivity.
-
Catalyst System: Consider using catalyst systems known for high regioselectivity in hydroformylation. For instance, rhodium catalysts with bulky phosphite ligands have been reported to favor the formation of linear aldehydes.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure (of CO and H2), and solvent. Lower temperatures can sometimes improve selectivity by disfavoring side reactions.
-
Issue 2: Undesired Isomerization or Side Reactions
-
Question: During the synthesis of this compound, I am observing the formation of other isomers and byproducts. What can I do to minimize these?
-
Answer: The formation of isomers and other byproducts often points to issues with catalyst stability or reaction conditions.
-
Catalyst Choice: Ensure your catalyst is selective for the desired transformation. For instance, in the isomerization of allylic alcohols, certain palladium or rhodium complexes are known to be highly selective.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to product degradation or further isomerization. Monitor the reaction progress and stop it once the optimal yield of the desired product is reached.
-
Additives and Co-catalysts: Sometimes, the addition of a co-catalyst or an additive can suppress unwanted side reactions. For example, bases or acids in small amounts can influence the reaction pathway.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common catalytic systems for the synthesis of this compound?
-
Answer 1: The synthesis of this compound and similar unsaturated aldehydes often involves transition metal catalysts. Rhodium and palladium-based catalysts are frequently used. For the hydroformylation of isoprene, rhodium complexes with modified phosphine or phosphite ligands are common. For the isomerization of the corresponding allylic alcohol, palladium-based catalysts have shown promise.
-
Question 2: How can I improve the yield of this compound?
-
Answer 2: Improving the yield is a multifactorial problem.
-
Optimize Catalyst Loading: Ensure you are using the optimal amount of catalyst. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.
-
Purity of Reactants: The purity of your starting materials (e.g., isoprene) is crucial. Impurities can poison the catalyst or lead to unwanted byproducts.
-
Control of Reaction Conditions: As mentioned, temperature, pressure, and reaction time are critical parameters to control for maximizing yield.
-
-
Question 3: What analytical techniques are recommended for monitoring the reaction and determining selectivity?
-
Answer 3: Gas chromatography (GC) is a standard and effective method for monitoring the progress of the reaction and determining the selectivity for this compound. Using an internal standard can help in quantifying the yield. For structural confirmation of the product and identification of byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Data Presentation: Catalyst Performance in Hydroformylation
The following table summarizes the performance of different rhodium-based catalytic systems in the hydroformylation of isoprene, which can be a route to synthesizing this compound and its isomers.
| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Aldehydes (%) | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 80 | 50 | >99 | 95 | |
| Rh(acac)(CO)₂ | BIPHEPHOS | 60 | 20 | 98 | 97 |
Experimental Protocol: Isoprene Hydroformylation
This protocol is a generalized procedure based on common practices for rhodium-catalyzed hydroformylation.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., PPh₃)
-
Isoprene
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control
-
Syngas (mixture of CO and H₂)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the ligand in the desired molar ratio in the anhydrous solvent.
-
Reactant Addition: Add the substrate, isoprene, to the autoclave.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Reaction Execution: Pressurize the reactor with syngas to the desired pressure. Heat the reactor to the target temperature while stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product can be isolated from the reaction mixture by distillation or chromatography.
Visualization: Catalyst Selection Workflow
The following diagram illustrates the logical workflow for selecting a catalyst to improve the selectivity for this compound.
Caption: Workflow for optimizing catalyst selection to enhance selectivity.
Effective work-up procedures for 4-Methyl-4-pentenal reactions
Technical Support Center: 4-Methyl-4-pentenal Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is an α,β-unsaturated aldehyde, making it a versatile reagent in several key organic reactions. The conjugated system of the alkene and the aldehyde functional group allows for reactivity at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). Common reactions include:
-
Aldol Condensation: Reacting with enolates to form β-hydroxy carbonyl compounds, which can then dehydrate.
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted dienes.
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Michael Addition (Conjugate Addition): Addition of nucleophiles to the β-carbon of the carbon-carbon double bond.[1][2][3]
-
Reduction: Selective reduction of the aldehyde to an alcohol or reduction of both the aldehyde and the alkene.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid.
Q2: I am having trouble with the purification of my product. What are the general strategies?
A2: Purification of products from this compound reactions can be challenging due to the potential for side products and the properties of the desired compound. General strategies include:
-
Distillation: For thermally stable and volatile liquid products, fractional distillation can be effective.[4][5]
-
Column Chromatography: This is a versatile method for separating products from starting materials and byproducts, especially for non-volatile or thermally sensitive compounds.[6][7] A typical stationary phase is silica gel with a gradient of eluents like hexanes and ethyl acetate.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[8]
-
Aqueous Washes: Utilizing a separatory funnel to wash the organic layer with various aqueous solutions can remove many impurities. For example, a saturated aqueous sodium bicarbonate wash can remove acidic impurities, while a brine wash helps to remove residual water before drying.[7]
Q3: My reaction is not going to completion. What are some common causes?
A3: Incomplete reactions can be due to several factors:
-
Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can inhibit the reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. For instance, some reactions may require heating to proceed at a reasonable rate, while others need to be kept at low temperatures to prevent side reactions.
-
Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount.
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion of the limiting reagent.
Troubleshooting Guides
Aldol Condensation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Condensation Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the base or acid catalyst is active and present in the correct amount. |
| Self-condensation of the enolate partner. | Add the aldehyde slowly to the enolate solution. Use a non-nucleophilic base for enolate formation. | |
| Formation of Multiple Products | Dehydration of the aldol addition product may be occurring to varying extents. | To isolate the β-hydroxy carbonyl, maintain a lower reaction temperature. To favor the α,β-unsaturated product, increase the temperature or use a Dean-Stark trap to remove water.[7] |
| Polymerization of the aldehyde. | Keep the reaction temperature controlled and avoid excessively strong acidic or basic conditions. | |
| Difficult Purification | Product is an oil and co-elutes with starting material. | Consider derivatization to a solid for easier purification. Optimize column chromatography conditions (e.g., different solvent system, different stationary phase). |
Wittig Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkene Product | Incomplete ylide formation. | Ensure the base used is strong enough to deprotonate the phosphonium salt. Use a dry, aprotic solvent. |
| Ylide is unstable and decomposes. | Generate the ylide in situ and use it immediately. Maintain a low temperature during ylide formation and reaction. | |
| Presence of Triphenylphosphine Oxide in the Final Product | This is a common byproduct of the Wittig reaction and can be difficult to separate. | Purify by column chromatography; triphenylphosphine oxide is quite polar.[9] It can sometimes be precipitated out from a non-polar solvent like hexane or a hexane/ether mixture and removed by filtration.[9] |
| Formation of both E and Z isomers | The stereoselectivity of the Wittig reaction depends on the ylide and reaction conditions. | For Z-alkenes, use unstabilized ylides in a salt-free environment. For E-alkenes, use stabilized ylides or the Schlosser modification. |
Michael Addition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction gives the 1,2-addition product instead of the 1,4-addition product. | The nucleophile is too "hard" (e.g., Grignard reagents, organolithiums).[3] | Use "softer" nucleophiles like Gilman reagents (organocuprates) or stabilized enolates to favor 1,4-addition.[3] |
| Reaction conditions favor kinetic control (1,2-addition). | Use conditions that favor thermodynamic control, which often leads to the 1,4-addition product. This may involve using a weaker base or running the reaction at a slightly elevated temperature. | |
| Low Yield of the Addition Product | The nucleophile is not basic enough to react. | Use a stronger base to generate the nucleophile, or use a more reactive nucleophile. |
| The Michael acceptor (this compound) is undergoing polymerization. | Add the Michael acceptor slowly to the solution of the nucleophile. Keep the reaction temperature controlled. |
Experimental Protocols
General Work-up Procedure for a Neutral Organic Product
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a quenching agent to neutralize any reactive reagents. Common quenching agents include saturated aqueous ammonium chloride solution for organometallic reagents or water for many other reactions.[6][10]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.[7] Shake the funnel gently to partition the product into the organic layer. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by distillation, column chromatography, or recrystallization as appropriate.[7]
Visualizations
Caption: Decision workflow for post-reaction work-up and purification.
Caption: Logical relationship between nucleophile type and addition pathway.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 4-Methyl-4-pentenal
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Methyl-4-pentenal. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a colorless, flammable liquid with a strong fruity odor.[1][2] It is an organic compound with the chemical formula C6H10O.[2] Due to its fragrance, it is primarily used in the fragrance industry as an intermediate for synthesizing fruit flavors and can also be used as a food additive.[1][2] Additionally, it serves as a precursor in the preparation of other organic compounds, including pharmaceuticals and chemical reagents.[1][2]
Q2: What are the primary stability concerns for this compound?
As an unsaturated aldehyde, this compound is susceptible to several degradation pathways. The primary stability concerns include:
-
Oxidation: The aldehyde functional group and the carbon-carbon double bond are both prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of carboxylic acids and other oxidation byproducts. It is recommended to avoid contact with strong oxidants.[1][2]
-
Polymerization: Unsaturated aldehydes can undergo polymerization, especially in the presence of light, heat, or acid/base catalysts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the molecule.[3]
-
Acid/Base Instability: Strong acids and bases can catalyze degradation reactions such as aldol condensation or isomerization.[1][2][4]
Q3: How should I properly store this compound?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Cool and Dry Environment: Store the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Protection from Light: Store in an amber or opaque container to protect it from light and prevent photodegradation.
-
Away from Incompatibles: Keep away from strong oxidizing agents, strong acids, and bases.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of starting material. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark place under an inert atmosphere. 2. Check for Impurities: Analyze a sample of your starting material using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products. 3. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound. |
| Formation of unexpected byproducts in a reaction. | The reaction conditions (e.g., pH, temperature, exposure to air) may be promoting the degradation of this compound. | 1. Reaction Condition Analysis: Review your experimental protocol. If the reaction involves acidic or basic conditions, consider if they are contributing to degradation. 2. Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere to prevent oxidation. 3. Temperature Control: Ensure the reaction temperature is well-controlled, as high temperatures can accelerate degradation. |
| A noticeable change in the appearance or odor of the compound. | This could indicate significant degradation and the formation of impurities. | 1. Do Not Use: If the liquid appears discolored or has a significantly different odor, it is likely degraded and should not be used for experiments where purity is critical. 2. Proper Disposal: Dispose of the degraded compound according to your institution's safety guidelines. |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily initiated by oxidation and light.
Oxidation Pathway
The presence of oxygen can lead to the formation of a hydroperoxide intermediate at the allylic position, which can then undergo further reactions to form various oxidation products, including the corresponding carboxylic acid.
Caption: Oxidative degradation of this compound.
Photodegradation Pathway
Upon exposure to UV light, unsaturated aldehydes can undergo a variety of photochemical reactions, including isomerization and fragmentation.
Caption: Photodegradation pathways of this compound.
Experimental Protocols
Analysis of this compound Degradation by GC-MS
This protocol outlines a general method for analyzing the degradation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and quantify this compound and its potential degradation products in a sample.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Sample of this compound (stored under various conditions to be tested)
-
Solvent (e.g., dichloromethane or hexane)
-
Vials for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of pure this compound in the chosen solvent at a known concentration.
-
For samples to be tested for degradation, dilute an appropriate amount in the same solvent to a concentration suitable for GC-MS analysis.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
-
-
Analysis:
-
Inject a known volume of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum from the pure standard.
-
Analyze other peaks in the chromatogram to identify potential degradation products by comparing their mass spectra with a library (e.g., NIST).
-
-
Data Interpretation:
-
Compare the peak area of this compound in the test samples to the initial (non-degraded) sample to quantify the extent of degradation.
-
Identify the chemical structures of the degradation products based on their mass spectra.
-
References
Technical Support Center: Catalyst Residue Removal from 4-Methyl-4-pentenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from the 4-Methyl-4-pentenal product.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalyst residues I might encounter in my this compound product?
A1: The synthesis of this compound and related unsaturated aldehydes can involve various catalysts. The most common residues you may encounter are from:
-
Noble Metal Catalysts: These are often used in hydroformylation reactions. Examples include complexes of rhodium, palladium, platinum, and ruthenium.
-
Solid Acid Catalysts: Used in condensation and isomerization reactions. An example is HSiW-V2O5-SiO2.
-
Chromium-Based Oxidizing Agents: Reagents like Pyridinium Chlorochromate (PCC) can be used in the synthesis, leading to chromium residues.
Q2: Why is it critical to remove catalyst residues from my final product?
A2: Catalyst residues, even in trace amounts, can negatively impact your product and downstream applications by:
-
Altering Product Stability: Metal residues can catalyze degradation or polymerization of the unsaturated aldehyde over time.
-
Interfering with Subsequent Reactions: Residual catalysts can poison catalysts used in the next synthetic steps.
-
Impacting Product Purity and Toxicity: For applications in drug development and materials science, stringent limits on metal impurities are often required due to their potential toxicity.
Q3: What are the primary methods for removing catalyst residues from this compound?
A3: The choice of purification method depends on the nature of the catalyst and the properties of your product. The most common and effective techniques include:
-
Distillation: Effective for separating the volatile this compound from non-volatile metal-based catalysts.
-
Adsorption: Utilizes solid adsorbents like activated carbon or specialized metal scavengers to bind and remove catalyst residues.
-
Liquid-Liquid Extraction: Can be used to wash out water-soluble catalyst species or their derivatives.
-
Column Chromatography: A highly effective method for separating the product from a wide range of impurities, including catalyst residues.
Troubleshooting Guides
Issue 1: Incomplete Removal of Noble Metal Catalyst (e.g., Rhodium) Residue
| Possible Cause | Troubleshooting Steps |
| Inefficient Distillation | - Ensure the boiling point difference between this compound (~130-131°C) and the catalyst decomposition temperature is significant. - Consider vacuum distillation to lower the boiling point of the product and prevent thermal degradation. - Pack the distillation column with appropriate material (e.g., Raschig rings, Vigreux indentations) to improve separation efficiency. |
| Adsorbent Ineffectiveness | - Select a metal scavenger with high affinity for the specific noble metal (e.g., thiol- or amine-functionalized silica for rhodium and palladium). - Optimize the solvent, temperature, and contact time for the adsorption process. - Ensure the activated carbon has a suitable pore structure and surface chemistry for your application. |
| Complexation of Catalyst | - The catalyst may be strongly complexed with the product or byproducts. - Consider a pre-treatment step to break the complex, such as a mild oxidative or reductive wash, before the main purification step. |
Issue 2: Persistent Solid Acid Catalyst Residue
| Possible Cause | Troubleshooting Steps |
| Fine Catalyst Particles | - If the solid acid catalyst is a fine powder, it may pass through standard filtration. - Use a finer filter medium (e.g., a celite pad) for filtration. - Centrifugation followed by decantation can also be effective in removing fine particles. |
| Leaching of Acidic Species | - Some acidic species from the solid support may leach into the organic product. - Perform a mild aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) to neutralize and remove these species. Be cautious of potential side reactions with the aldehyde. |
Issue 3: Presence of Chromium Residues after Oxidation
| Possible Cause | Troubleshooting Steps |
| Incomplete Filtration | - Chromium reagents like PCC can be difficult to filter. - Pass the reaction mixture through a plug of silica gel or celite to effectively remove the solid chromium byproducts. |
| Soluble Chromium Species | - Some chromium species may be soluble in the reaction solvent. - After initial filtration, consider an aqueous wash or treatment with a suitable adsorbent to remove dissolved chromium. |
Quantitative Data on Catalyst Removal
The efficiency of catalyst removal can vary significantly based on the chosen method, the specific catalyst, and the experimental conditions. The following table provides an overview of typical removal efficiencies.
| Purification Method | Catalyst Type | Typical Removal Efficiency (%) | Notes |
| Distillation | Noble Metals, Solid Acids | > 99% | Highly effective for non-volatile catalysts. |
| Activated Carbon | Noble Metals, Organic Residues | 90 - 99% | Efficiency depends on the type of carbon and treatment conditions. |
| Metal Scavengers | Noble Metals (e.g., Rh, Pd) | > 95% | Highly selective and efficient for specific metals. |
| Aqueous Extraction | Water-Soluble Catalysts/Residues | 80 - 95% | Efficiency depends on the partition coefficient of the impurity. |
Experimental Protocols
Protocol 1: Removal of Noble Metal Catalyst Residue using Activated Carbon
Objective: To remove residual rhodium or palladium catalyst from a solution of this compound.
Methodology:
-
Preparation: To the crude this compound solution, add 1-5% (w/w) of activated carbon. The optimal amount should be determined on a small scale.
-
Adsorption: Stir the mixture vigorously at room temperature for 1-4 hours. Gentle heating (40-50°C) may improve efficiency but should be monitored to avoid product degradation.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To purify this compound from non-volatile catalyst residues and other high-boiling impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 130-131°C at atmospheric pressure.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
Visualizing Workflows and Relationships
Caption: General workflow for the removal of catalyst residue from this compound.
Caption: Troubleshooting logic for catalyst residue removal.
Validation & Comparative
Confirming the Structure of 4-Methyl-4-pentenal: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of 4-Methyl-4-pentenal against its structural isomer, 4-Methyl-2-pentenal. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally differentiate between these closely related compounds. Detailed experimental protocols are provided to ensure accurate and reproducible results.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomer, 4-Methyl-2-pentenal. This quantitative data is crucial for the structural elucidation of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 500 MHz, CDCl₃)
| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| H1 (Aldehyde) | 9.76 | t | 1H |
| H2 | 2.52 | t | 2H |
| H3 | 2.30 | s | 2H |
| H5 (Vinyl) | 4.73 | s | 2H |
| H6 (Methyl) | 1.74 | s | 3H |
| Proton Assignment (4-Methyl-2-pentenal) | Experimental Chemical Shift (ppm) | Splitting Pattern | Integration |
| H1 (Aldehyde) | 9.49 | d | 1H |
| H2 (Vinyl) | 6.06 | dd | 1H |
| H3 (Vinyl) | 6.80 | d | 1H |
| H4 | 2.50 | m | 1H |
| H5 (Methyl) | 1.10 | d | 6H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 125 MHz, CDCl₃)
| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) |
| C1 (Aldehyde) | 202.5 |
| C2 | 43.8 |
| C3 | 29.5 |
| C4 (Quaternary) | 144.8 |
| C5 (Vinyl) | 110.5 |
| C6 (Methyl) | 22.4 |
| Carbon Assignment (4-Methyl-2-pentenal) | Experimental Chemical Shift (ppm) |
| C1 (Aldehyde) | 194.5 |
| C2 (Vinyl) | 134.1 |
| C3 (Vinyl) | 159.2 |
| C4 | 31.6 |
| C5 (Methyl) | 21.4 |
Table 3: IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)
| Functional Group (this compound) | Predicted Absorption (cm⁻¹) |
| C=O (Aldehyde) | 1725 |
| C=C (Alkene) | 1650 |
| C-H (Aldehyde) | 2720, 2820 |
| =C-H (Vinyl) | 3080 |
| Functional Group (4-Methyl-2-pentenal) | Experimental Absorption (cm⁻¹) |
| C=O (Aldehyde) | 1685 |
| C=C (Alkene) | 1635 |
| C-H (Aldehyde) | 2730, 2810 |
| =C-H (Vinyl) | 3040 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 98.07 | 83, 69, 55, 41 |
| 4-Methyl-2-pentenal | 98.07 | 83, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reliable data acquisition for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the volatile sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.
-
-
Ionization and Analysis:
-
Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this guide, researchers can confidently distinguish this compound from its isomers, ensuring the correct structural assignment for their scientific endeavors.
A Comparative Analysis of 4-Methyl-4-pentenal and Its Isomers for Researchers
An In-depth Guide to the Physicochemical Properties, Reactivity, and Synthesis of Pentenal Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of isomeric compounds is paramount. This guide provides a detailed comparative analysis of 4-Methyl-4-pentenal against other pentenal isomers, including 2-pentenal, 3-pentenal, and 4-pentenal. We will delve into their physicochemical properties, relative reactivity based on available data, and established synthesis protocols. This objective comparison, supported by experimental data, aims to facilitate informed decisions in research and development processes.
Physicochemical Properties: A Tabular Comparison
The selection of a chemical compound for a specific application often begins with an evaluation of its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its isomers.
| Property | This compound | 2-Pentenal | 3-Pentenal | 4-Pentenal |
| Molecular Formula | C₆H₁₀O[1][2] | C₅H₈O | C₅H₈O | C₅H₈O |
| Molecular Weight ( g/mol ) | 98.14[1][2] | 84.12 | 84.12 | 84.12 |
| Boiling Point (°C) | 123-131[1] | ~124 | Not available | ~103-105 |
| Density (g/mL) | 0.818 - 0.819[1][2] | ~0.85 | Not available | ~0.84 |
| Refractive Index | ~1.4276[1][2] | ~1.43 | Not available | ~1.41 |
| Flash Point (°C) | 15[1][2] | Not available | Not available | Not available |
| Melting Point (°C) | -69 to -78 (estimate)[1][2] | Not available | Not available | Not available |
| Odor | Strong fruity flavor[1] | Pungent, fruity | Not available | Cooked brown, roasted |
Structural Isomers and Their Impact on Reactivity
The isomers of pentenal, while sharing the same molecular formula (for the C5 isomers), exhibit distinct structural arrangements that significantly influence their chemical reactivity.
Caption: Structural relationships between pentenal isomers.
2-Pentenal and 3-Pentenal are α,β-unsaturated aldehydes, a class of compounds known for their enhanced reactivity due to the conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation creates two electrophilic sites: the carbonyl carbon and the β-carbon. Weaker nucleophiles typically attack the β-carbon in a conjugate addition (Michael addition), while stronger nucleophiles may attack the carbonyl carbon directly.[3] The position of the double bond in 3-pentenal, being further from the carbonyl group, makes it a β,γ-unsaturated aldehyde, which can influence its reactivity profile compared to its α,β-unsaturated counterpart.
4-Pentenal is a γ,δ-unsaturated aldehyde. The double bond is isolated from the carbonyl group, meaning it does not participate in conjugation. Therefore, the reactivity of the carbonyl group in 4-pentenal is expected to be more typical of a saturated aldehyde, and the double bond will undergo reactions characteristic of alkenes.
This compound is a structural analog of 4-pentenal with a methyl group on the double bond. This substitution can influence the reactivity of the double bond due to steric and electronic effects. A study on the hydrogenation of substituted α,β-unsaturated aldehydes showed that methyl substitution on the terminal olefinic carbon atom increased the selectivity towards the unsaturated alcohol, suggesting that steric hindrance plays a significant role in directing the reaction pathway.[4] While this compound is not an α,β-unsaturated aldehyde, the principle of steric influence from the methyl group on the reactivity of the double bond is still relevant.
Experimental Protocols for Synthesis and Reactivity Analysis
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of this compound and for comparing the reactivity of unsaturated aldehydes.
Synthesis of this compound
A common method for the synthesis of this compound is through the oxidation of 2-methyl-1-butene.[1] A more detailed, analogous procedure involves the hydroformylation of 3-methyl-1-butene.
Experimental Protocol: Hydroformylation of 3-Methyl-1-butene
This protocol describes a general procedure for the synthesis of 4-methylpentanal, which can be adapted for this compound from a suitable starting material.
-
Step 1: Hydrogenation of 3-methyl-3-buten-1-ol to 3-methyl-1-butanol.
-
A reactor is charged with a hydrogenation catalyst (e.g., nickel on diatomaceous earth).
-
The catalyst is activated under a hydrogen atmosphere at elevated temperature and pressure (e.g., 120°C and 4.0 MPa).
-
3-methyl-3-buten-1-ol is then fed into the reactor.
-
-
Step 2: Dehydration of 3-methyl-1-butanol to 3-methyl-1-butene.
-
The 3-methyl-1-butanol obtained from Step 1 is subjected to a dehydration reaction to yield 3-methyl-1-butene.
-
-
Step 3: Hydroformylation of 3-methyl-1-butene to 4-methylpentanal.
-
The 3-methyl-1-butene is then hydroformylated in the presence of a noble metal complex catalyst (e.g., a rhodium complex) and a mixture of carbon monoxide and hydrogen to produce 4-methylpentanal.[5]
-
Caption: Synthetic pathway to 4-methylpentanal.
Comparative Reactivity Analysis: Michael Addition
The Michael addition is a key reaction for α,β-unsaturated carbonyl compounds and serves as an excellent model for comparing the reactivity of 2-pentenal and 3-pentenal. The reactivity of this compound in this context would be as a potential substrate for reactions involving its double bond, though not a classical Michael acceptor.
Experimental Protocol: Comparative Michael Addition Reactivity
This protocol outlines a general procedure to compare the reaction rates of different pentenal isomers with a common nucleophile, such as a thiol (e.g., glutathione).
-
Materials:
-
Pentenal isomers (2-pentenal, 3-pentenal, this compound, 4-pentenal)
-
Nucleophile (e.g., Glutathione)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Spectrophotometer or HPLC system for monitoring the reaction.
-
-
Procedure:
-
Prepare stock solutions of each pentenal isomer and the nucleophile in the buffer solution.
-
Initiate the reaction by mixing the pentenal isomer solution with the nucleophile solution at a controlled temperature.
-
Monitor the decrease in the concentration of the nucleophile or the formation of the adduct over time using a suitable analytical technique. For UV-active compounds, spectrophotometry can be used. For a more detailed analysis, HPLC can be employed to separate and quantify the reactants and products.
-
Determine the initial reaction rates from the concentration versus time data.
-
Compare the initial rates to establish the relative reactivity of the pentenal isomers.
-
Caption: Workflow for comparing Michael addition reactivity.
Conclusion
The choice between this compound and its isomers is highly dependent on the specific application. The α,β-unsaturated nature of 2-pentenal makes it a versatile building block for conjugate addition and other carbonyl-related reactions. In contrast, the isolated double bond in 4-pentenal and this compound allows for selective transformations of either the aldehyde or the alkene functionality. The methyl group in this compound introduces steric hindrance that can be exploited to control the stereoselectivity of reactions at the double bond. This guide provides a foundational understanding of the key differences between these isomers, enabling researchers to make more strategic decisions in their synthetic and developmental endeavors. Further experimental investigation into the direct comparative reactivity of these compounds under various conditions is warranted to expand upon the knowledge base presented here.
References
- 1. 4-methylpent-4-enal [chembk.com]
- 2. 4-Pentenal, 4-methyl-|lookchem [lookchem.com]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Activity and Selectivity in the Reactions of Substituted α,β-Unsaturated Aldehydes | Semantic Scholar [semanticscholar.org]
- 5. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]
Validating the Purity of 4-Methyl-4-pentenal: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the purity validation of 4-Methyl-4-pentenal, a valuable unsaturated aldehyde in organic synthesis.
Introduction to Purity Analysis of this compound
This compound is a reactive aldehyde containing a terminal double bond, making it susceptible to isomerization, oxidation, and polymerization. A robust analytical method is crucial for identifying and quantifying the parent compound and potential impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this aldehyde.[1][2] An alternative approach involves derivatization followed by HPLC analysis, which can be advantageous for non-volatile impurities or when GC-MS is unavailable.[1][3]
Comparative Analysis: GC-MS vs. HPLC
The choice of analytical method depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative overview of a proposed GC-MS method and a typical HPLC-UV method following derivatization.
| Feature | GC-MS Method | HPLC-UV Method (with DNPH Derivatization) |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with UV absorbance-based detection of DNPH derivatives. |
| Sample Preparation | Direct injection of a diluted sample or derivatization with an agent like PFBHA to improve stability and detection.[1][2][4] | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to make the aldehyde detectable by UV.[1] |
| Selectivity | High selectivity due to mass spectral data, allowing for confident identification of unknown impurities. | Good selectivity for carbonyl compounds, but may have interferences from other compounds that react with DNPH or absorb at the same wavelength. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM) mode. | Sensitivity is dependent on the molar absorptivity of the DNPH derivative. |
| Potential Impurities Detected | Volatile impurities such as residual starting materials (e.g., 2-methyl-1-butene)[5], isomers (e.g., 4-methyl-3-pentenal), and oxidation products (e.g., 4-methyl-4-pentenoic acid). | Both volatile and non-volatile carbonyl impurities. |
| Analysis Time | Typically faster run times compared to HPLC. | Can have longer run times depending on the complexity of the sample. |
| Instrumentation | Requires a Gas Chromatograph coupled to a Mass Spectrometer. | Requires a High-Performance Liquid Chromatograph with a UV detector. |
Experimental Protocols
GC-MS Method for Purity of this compound
This proposed method is based on established protocols for the analysis of unsaturated aldehydes.[1][2][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
For trace analysis or improved stability, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed.[1][2][4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
The purity of this compound is determined by the area percent of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times.
HPLC-UV Method with DNPH Derivatization (Alternative)
This method is a common alternative for the analysis of carbonyl compounds.[1]
1. Derivatization Procedure:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of catalytic acid (e.g., sulfuric acid).
-
Mix a known amount of the this compound sample with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for approximately 1 hour.
-
Quench the reaction and dilute the sample to a known volume with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm (the λmax for DNPH derivatives).
Logical Workflow for GC-MS Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using the GC-MS method.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV (with derivatization) are viable methods for assessing the purity of this compound. The GC-MS method offers the significant advantage of providing structural information from the mass spectra, which is invaluable for the confident identification of unknown impurities without the need for reference standards. For routine quality control where potential impurities are known, a validated HPLC method can also be a robust and reliable option. The choice of method should be guided by the specific requirements of the analysis and the instrumentation available in the laboratory.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
A Comparative Guide to the Synthesis of 4-Methyl-4-pentenal for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the production of specific isomers of unsaturated aldehydes, such as 4-Methyl-4-pentenal, is crucial for various applications, including as building blocks in the synthesis of bioactive molecules and fragrance components. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their objectives. The routes compared are a two-step Prins reaction followed by oxidation, and a multi-step hydroformylation approach leading to a structural isomer, 4-methylpentanal, which serves as a valuable industrial benchmark.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, the number of steps, reaction conditions, and the availability of starting materials. The following table summarizes the key metrics for the two discussed pathways.
| Parameter | Route 1: Prins Reaction & Oxidation | Route 2: Multi-step Hydroformylation |
| Target Molecule | This compound | 4-Methylpentanal (Isomer) |
| Starting Materials | Isobutylene, Acetaldehyde | 3-Methyl-3-buten-1-ol |
| Key Intermediates | 4-Methyl-4-penten-2-ol | 3-Methyl-1-butanol, 3-Methyl-1-butene |
| Overall Yield | High (potentially >80%) | High (Distillation yield of 90%) |
| Number of Steps | 2 | 3 |
| Reaction Conditions | Step 1: 120°C, 0.60 MPa; Step 2: -78°C to RT | Step 1: 120°C, 4.0 MPa; Step 3: Not specified |
| Catalyst/Reagent | Step 1: HSiW-V₂O₅-SiO₂; Step 2: DMSO, Oxalyl Chloride | Step 1: Nickel/diatomaceous earth; Step 3: Rhodium-based catalyst |
| Key Advantages | High yield in the first step, readily available starting materials. | High conversion and selectivity in the final step. |
| Key Disadvantages | Requires a separate oxidation step, use of malodorous reagents. | Produces a structural isomer, involves multiple steps under pressure. |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below to enable reproducibility and informed decision-making.
Route 1: Prins Reaction Followed by Oxidation
This route involves the initial formation of 4-methyl-4-penten-2-ol via a Prins reaction, followed by its oxidation to the target aldehyde.
Step 1: Synthesis of 4-Methyl-4-penten-2-ol via Prins Reaction [1]
-
Materials: Toluene solution of acetaldehyde (40 wt%), isobutylene, HSiW-V₂O₅-SiO₂ solid acid catalyst.
-
Procedure:
-
A 2000 mL autoclave is charged with 440.0 g of the acetaldehyde solution in toluene (4 mol acetaldehyde), 800 g of toluene, and 20 g of the solid acid catalyst.
-
Isobutylene is introduced into the reactor until the pressure reaches 0.60 MPa (approximately 6 mol).
-
The mixture is heated to 120°C with mechanical stirring at 800 rpm.
-
The reaction is monitored by gas chromatography and is typically complete after 5 hours, showing full conversion of acetaldehyde.
-
After cooling, the excess isobutylene is recovered. The reaction mixture is filtered to recover the catalyst for reuse.
-
The filtrate is purified by rectification to yield a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.
-
-
Yield: An overall yield of 95.7% for the mixed alcohols is reported[1].
Step 2: Oxidation of 4-Methyl-4-penten-2-ol to this compound (Swern Oxidation) [2][3][4][5][6]
-
Materials: Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine, dichloromethane (DCM), 4-Methyl-4-penten-2-ol.
-
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78°C in a dry ice/acetone bath.
-
A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60°C. The mixture is stirred for 15 minutes.
-
A solution of 4-methyl-4-penten-2-ol in anhydrous DCM is added dropwise, again keeping the temperature below -60°C. The reaction is stirred for 30-45 minutes.
-
Triethylamine is added dropwise, and the mixture is stirred for another 30 minutes at -78°C before allowing it to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be purified by distillation or column chromatography.
-
-
Note: This is a general procedure for Swern oxidation; specific yields for this substrate may vary. This reaction produces volatile and malodorous dimethyl sulfide and toxic carbon monoxide, and must be performed in a well-ventilated fume hood[4][6].
Route 2: Multi-step Hydroformylation to 4-Methylpentanal[3][7]
This industrial process yields the saturated isomer, 4-methylpentanal, through a three-step sequence starting from 3-methyl-3-buten-1-ol.
-
Step 1: Hydrogenation of 3-Methyl-3-buten-1-ol: The starting alcohol is hydrogenated over a nickel/diatomaceous earth catalyst at 120°C and 4.0 MPa of hydrogen pressure.
-
Step 2: Dehydration of 3-Methyl-1-butanol: The resulting saturated alcohol is dehydrated to form 3-methyl-1-butene.
-
Step 3: Hydroformylation of 3-Methyl-1-butene: The alkene is then subjected to hydroformylation using a rhodium-based catalyst in the presence of carbon monoxide and hydrogen to produce 4-methylpentanal.
-
Yield: The conversion of 3-methyl-1-butene is reported to be 95%, with a selectivity for 4-methylpentanal of 95%. The final product can be purified by distillation with a 90% yield[3].
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two compared synthesis routes.
Caption: Comparative workflow of two synthesis routes.
Conclusion
For the direct synthesis of this compound, the two-step route involving a high-yield Prins reaction followed by a standard Swern oxidation appears to be a promising laboratory-scale approach. While this route involves the handling of sensitive reagents, it provides direct access to the desired terminal alkene isomer. In contrast, the multi-step hydroformylation pathway represents an efficient industrial method for producing the saturated isomer, 4-methylpentanal, in high yield and purity. The choice between these routes will ultimately depend on the specific isomeric requirements of the final product and the scale of the synthesis. Researchers should carefully consider the trade-offs in terms of yield, selectivity, operational complexity, and safety for their particular application.
References
A Comparative Guide to the Reactivity of 4-Methyl-4-pentenal and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two α,β-unsaturated aldehydes: 4-Methyl-4-pentenal, an aliphatic aldehyde, and cinnamaldehyde, an aromatic aldehyde. This document summarizes their chemical properties, explores their relative reactivity based on structural differences, and provides detailed experimental protocols for their comparative analysis.
Introduction
This compound and cinnamaldehyde both belong to the class of α,β-unsaturated aldehydes, characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif imparts unique reactivity to these molecules, making them susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. However, the substitution at the γ-position—an aliphatic chain in this compound versus a phenyl group in cinnamaldehyde—profoundly influences their electronic properties and, consequently, their chemical reactivity and biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and cinnamaldehyde is presented in Table 1.
| Property | This compound | Cinnamaldehyde |
| Structure | ||
| IUPAC Name | 4-methylpent-4-enal | (E)-3-phenylprop-2-enal |
| Molecular Formula | C₆H₁₀O | C₉H₈O |
| Molecular Weight | 98.14 g/mol [1] | 132.16 g/mol |
| Appearance | Colorless liquid[2] | Yellowish, oily liquid[3] |
| Boiling Point | ~130-131 °C[2] | 248 °C |
| Density | ~0.818 g/mL[2] | 1.05 g/mL |
| Solubility in Water | Slightly soluble | Sparingly soluble |
Reactivity Comparison
The primary difference in reactivity between this compound and cinnamaldehyde stems from the electronic effects of their respective substituents.
Cinnamaldehyde , as an aromatic aldehyde, exhibits resonance stabilization due to the phenyl group, which delocalizes the electron density of the conjugated system. This resonance effect reduces the partial positive charge on the carbonyl carbon and the β-carbon, thereby decreasing its electrophilicity. Consequently, aromatic aldehydes are generally less reactive towards nucleophilic addition reactions compared to their aliphatic counterparts.
This compound , being an aliphatic aldehyde, lacks this extensive resonance stabilization. The alkyl group has a weak electron-donating inductive effect, which does not significantly diminish the electrophilicity of the carbonyl and β-carbons. Therefore, this compound is expected to be more reactive towards nucleophiles.
The primary reaction of interest for α,β-unsaturated aldehydes is the Michael addition , a conjugate addition of a nucleophile to the β-carbon. Due to its higher electrophilicity, this compound is predicted to undergo Michael addition reactions at a faster rate than cinnamaldehyde.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and cinnamaldehyde, the following experimental protocols can be employed.
Spectroscopic Monitoring of Michael Addition Kinetics using UV-Vis Spectroscopy
This method allows for the quantitative comparison of reaction rates by monitoring the change in absorbance of the α,β-unsaturated aldehyde as it reacts with a nucleophile.
Principle: The conjugated system of α,β-unsaturated aldehydes gives rise to a characteristic UV-Vis absorbance peak. Upon Michael addition, this conjugation is disrupted, leading to a decrease in absorbance at that specific wavelength. By monitoring this decrease over time, the reaction kinetics can be determined.
Materials:
-
This compound
-
Cinnamaldehyde
-
A suitable nucleophile (e.g., a thiol like N-acetyl-L-cysteine or an amine)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of this compound, cinnamaldehyde, and the nucleophile in the reaction buffer.
-
Determine the wavelength of maximum absorbance (λmax) for both aldehydes in the reaction buffer.
-
In a quartz cuvette, mix the aldehyde solution with the nucleophile solution at a known concentration.
-
Immediately start recording the absorbance at the λmax of the aldehyde at fixed time intervals.
-
Repeat the experiment for the other aldehyde under identical conditions (concentration, temperature).
-
Plot absorbance versus time for each reaction. The initial rate of the reaction can be determined from the initial slope of this curve. A steeper slope indicates a faster reaction rate.
Monitoring Reaction Progress by NMR Spectroscopy
NMR spectroscopy can provide detailed structural information about the reactants, products, and any intermediates, allowing for a thorough comparison of the reaction pathways.
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the vinylic protons of the α,β-unsaturated system and the appearance of new signals corresponding to the product of the Michael addition.
Materials:
-
This compound
-
Cinnamaldehyde
-
A suitable nucleophile
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve the aldehyde and the nucleophile in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the product to determine their relative concentrations over time.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
Signaling Pathways and Biological Activity
Cinnamaldehyde has been shown to modulate several signaling pathways in biological systems, including the PI3K/AKT and MAPK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation.
Currently, there is a lack of published data on the specific signaling pathways affected by This compound . Given its structural similarity to other reactive aldehydes, it is plausible that it could also interact with cellular nucleophiles and modulate signaling pathways, but further research is required to confirm this.
Visualizing Reaction Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized mechanism of a Michael addition reaction.
Caption: Workflow for comparing aldehyde reactivity.
Conclusion
Based on fundamental principles of organic chemistry, the aliphatic α,β-unsaturated aldehyde, this compound, is expected to be more reactive towards nucleophilic attack, particularly Michael addition, than the aromatic α,β-unsaturated aldehyde, cinnamaldehyde. This difference is attributed to the resonance stabilization of the conjugated system in cinnamaldehyde by the phenyl group, which reduces its electrophilicity. While cinnamaldehyde's interactions with cellular signaling pathways have been documented, the biological effects of this compound remain an area for future investigation. The experimental protocols provided in this guide offer a framework for the quantitative comparison of the reactivity of these and other α,β-unsaturated aldehydes, which is essential for applications in drug development and toxicology.
References
A Comparative Guide to Analytical Protocols for the Detection of 4-Methyl-4-pentenal
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is paramount. This guide provides a detailed comparison of validated analytical protocols for the detection of 4-Methyl-4-pentenal, a volatile aldehyde that can be a critical indicator in various chemical and biological systems. We will delve into the experimental protocols of the most common and robust methods, present comparative performance data, and offer guidance on method selection based on analytical requirements.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, typically requiring a derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[1] For aldehydes, derivatization can be employed to improve volatility and chromatographic performance.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and widely used technique. Since aldehydes like this compound lack a strong chromophore, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) is a common approach.[3] This reaction forms a stable hydrazone derivative that is readily detectable by UV absorbance.[3] HPLC-UV is a robust and cost-effective method suitable for a variety of sample types.[3]
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and desired selectivity.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for GC-MS and HPLC-UV with DNPH derivatization for the analysis of volatile aldehydes, representative of what can be expected for this compound analysis.
| Performance Metric | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[1] | Separation of non-volatile derivatives by liquid chromatography and detection by UV absorbance.[3] |
| Linearity Range | Wide, typically ng/mL to µg/mL | Wide, typically ng/mL to µg/mL[4] |
| Limit of Detection (LOD) | Low (pg to low ng/mL)[5] | Low (ng/mL)[3] |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Low to mid ng/mL |
| Precision (%RSD) | Excellent (<5%) | Very Good (<10%)[6] |
| Accuracy (% Recovery) | High (90-110%) | Good (85-115%) |
| Selectivity | Very High (based on mass-to-charge ratio)[1] | Good (based on chromatographic retention time and UV absorbance)[7] |
| Sample Throughput | Moderate | High |
| Cost | High | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This protocol is suitable for the analysis of this compound in various liquid and solid samples.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: Add a known amount of a suitable deuterated internal standard (e.g., 4-Methylpentanal-d7) to the sample.[2]
-
Derivatization: Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to the sample. Vortex the mixture and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.[8]
-
Extraction: After cooling, add an organic extraction solvent (e.g., hexane) and vortex vigorously.[8]
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.[2]
-
Drying: Transfer the organic layer to a clean vial containing a drying agent like anhydrous sodium sulfate.[2]
-
Analysis: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.[2]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[9]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
This protocol is widely used for the analysis of aldehydes in various matrices, including air and water samples.[7]
1. Sample Preparation and Derivatization:
-
Sample Collection: For air samples, draw a known volume of air through a cartridge containing acidified 2,4-dinitrophenylhydrazine (DNPH).[10] For liquid samples, add DNPH solution to the sample.
-
Derivatization Reaction: The aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives.[3]
-
Elution: Elute the derivatized compounds from the cartridge with acetonitrile.[10]
-
Analysis: Inject an aliquot of the eluate into the HPLC system.[10]
2. HPLC-UV Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at 365 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. formacare.eu [formacare.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
Cost-benefit analysis of different catalysts for 4-Methyl-4-pentenal synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methyl-4-pentenal, a valuable intermediate in the production of fine chemicals and pharmaceuticals, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that significantly influences reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of different catalysts for the synthesis of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily dominated by two main routes: the Prins reaction of isobutylene with formaldehyde and the hydroformylation of 3-methyl-1-butene. The choice of catalyst within these routes dictates the product yield, selectivity, and the required reaction conditions.
| Catalyst Type | Catalyst Example | Synthetic Route | Temperature (°C) | Pressure (MPa) | Isobutylene/Formaldehyde Conversion (%) | This compound Selectivity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Solid Acid | HSiW-V₂O₅-SiO₂ | Prins Reaction | 120 | 0.6 | Acetaldehyde complete conversion | - | 95.7 (of total pentenols) | High conversion, reusable catalyst. | Produces a mixture of isomers requiring further separation. |
| Zeolite | H-ZSM-5 | Prins Reaction | 50-75 | Autogenous | High | Selective to 3-methyl-3-buten-1-ol | - | High selectivity to the intermediate alcohol, environmentally benign. | Can be prone to deactivation. |
| Noble Metal Complex | Rhodium-based | Hydroformylation | 90 | 5.0 | 95 | 95 | 90.25 | High selectivity and yield under relatively mild conditions. | High cost of the catalyst, potential for metal leaching. |
Experimental Protocols
Prins Reaction using Solid Acid Catalyst (HSiW-V₂O₅-SiO₂)
This protocol is based on the synthesis of 4-methyl-4-penten-2-ol, a closely related precursor that can be oxidized to the target aldehyde.
Materials:
-
Toluene
-
Acetaldehyde solution (40% in toluene)
-
HSiW-V₂O₅-SiO₂ solid acid catalyst
-
Isobutylene
Procedure:
-
A 2000 ml autoclave equipped with mechanical stirring and a thermostat is charged with 800g of toluene and 20g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.
-
440.0g of a 40% toluene solution of acetaldehyde is added to the autoclave.
-
Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa.
-
The autoclave is heated to 120°C, and the stirring speed is set to 800 rpm.
-
The reaction is monitored by gas chromatography. After 5 hours, the acetaldehyde is completely converted.
-
The excess isobutylene is recovered for subsequent reactions. The reaction mixture is filtered to recover the catalyst, which can be reused.
-
The filtrate is subjected to rectification to isolate the product mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.
Hydroformylation using a Rhodium-based Catalyst
This protocol outlines the synthesis of 4-methylpentanal via the hydroformylation of 3-methyl-1-butene.
Materials:
-
3-methyl-1-butene
-
Rhodium complex catalyst (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
-
Syngas (CO/H₂)
Procedure:
-
A 200 ml autoclave is charged with the rhodium catalyst, phosphine ligand, and solvent.
-
3-methyl-1-butene is added to the autoclave.
-
The autoclave is purged with nitrogen and then pressurized with syngas (CO/H₂ mixture) to the desired pressure (e.g., 5 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 90°C) with stirring.
-
The reaction is allowed to proceed for a set time (e.g., 5 hours), with conversion and selectivity monitored by gas chromatography.
-
After completion, the reactor is cooled, and the pressure is released.
-
The product, 4-methylpentanal, is isolated from the reaction mixture by distillation.
Cost-Benefit Analysis
A direct quantitative cost comparison is challenging without access to industrial-scale economic data. However, a qualitative analysis based on the nature of the catalysts provides valuable insights for decision-making.
Solid Acid and Zeolite Catalysts:
-
Cost: These catalysts are generally based on abundant materials like silica, alumina, and tungstates, making their initial cost relatively low compared to noble metal catalysts.
-
Benefits: They are typically robust, reusable, and easy to separate from the reaction mixture, which simplifies the purification process and reduces waste. Their environmentally friendly nature is another significant advantage.
-
Drawbacks: They may exhibit lower selectivity and require more forcing reaction conditions (higher temperatures and pressures) compared to noble metal catalysts. Catalyst deactivation due to coking can also be an issue, requiring regeneration steps.
Noble Metal Catalysts (Rhodium-based):
-
Cost: Rhodium is a precious metal, making these catalysts significantly more expensive. The cost of the necessary phosphine ligands also contributes to the overall expense.
-
Benefits: They often exhibit very high activity and selectivity under milder reaction conditions, leading to higher product yields and fewer byproducts. This can translate to lower downstream purification costs.
-
Drawbacks: The high initial cost is a major barrier. Leaching of the precious metal into the product stream is a concern, requiring efficient catalyst recovery and recycling systems to be economically viable. The sensitivity of these catalysts to impurities can also be a challenge.
Logical Workflow for Catalyst Selection
The decision-making process for selecting the optimal catalyst involves a trade-off between catalyst cost, performance, and process complexity. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for catalyst selection in this compound synthesis.
Signaling Pathway for Prins Reaction Catalysis
The Prins reaction catalyzed by a solid Brønsted acid, such as H-ZSM-5, proceeds through a well-defined pathway involving the activation of formaldehyde.
Caption: Simplified signaling pathway for the Brønsted acid-catalyzed Prins reaction.
A Comparative Guide to the Characterization of 4-Methyl-4-pentenal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Methyl-4-pentenal and its known derivatives, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is compiled from publicly available scientific literature and chemical databases to facilitate research and development in medicinal chemistry and related fields. While a direct comparative study of a comprehensive series of this compound derivatives is limited, this guide presents the available data for individual compounds to offer insights into their characteristics.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound and some of its derivatives. This data is essential for understanding the compounds' behavior in various experimental settings.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₆H₁₀O | 98.14 | 130-131 | ~ -69 | ~ 0.818 | |
| (2Z)-2-Benzylidene-4-methylpent-4-enal | ![]() | C₁₃H₁₄O | 186.25 | - | ~ 30 | - |
| 4-Methyl-4-penten-2-ol | ![]() | C₆H₁₂O | 100.16 | - | - | - |
| 4-Methyl-4-(p-methylphenyl)-1-pentanal | ![]() | C₁₃H₁₈O | 190.28 | - | - | - |
| (4E)-4-methyl-5-(4-methylphenyl)pent-4-enal | C₁₃H₁₆O | 188.26 | - | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. Below is a summary of available spectroscopic information for a derivative of this compound.
| Compound Name | ¹H-NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 4-Methyl-4-(p-methylphenyl)-1-pentanal | 9.58 (s, 1H), 7.4-7.1 (m, 4H), 2.31 (s, 3H), 2.2 (t, 2H), 1.92 (t, 2H), 1.02 (s, 6H) | M⁺ = 190 (16%), 157 (2%), 142 (1.5), 133 (100), 115 (4), 105 (21), 93 (6), 77 (4), 65 (3), 51 (1), 41 (9) |
Biological Activity
The biological activities of this compound derivatives are an emerging area of interest. (2Z)-2-Benzylidene-4-methylpent-4-enal, an α,β-unsaturated aldehyde derivative, has shown potential antioxidant, antimicrobial, and anticancer properties.[1] The aldehyde group can form covalent bonds with nucleophilic sites on proteins, and the benzylidene group can participate in π-π stacking interactions, suggesting a mechanism of action that involves interaction with various molecular targets.[1] However, detailed comparative studies on the biological effects of a series of this compound derivatives, including quantitative data such as IC₅₀ values, are not yet widely available in the scientific literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following section provides methodologies for the synthesis of select this compound derivatives.
Synthesis of (2Z)-2-Benzylidene-4-methylpent-4-enal
This derivative can be synthesized via an aldol condensation reaction between 4-methylpent-4-enal and benzaldehyde derivatives.[1] The reaction is typically carried out under acidic or basic catalysis.
-
Materials: this compound, Benzaldehyde (or a substituted derivative), Catalyst (e.g., NaOH or HCl), Solvent (e.g., ethanol).
-
Procedure:
-
Dissolve this compound and benzaldehyde in the chosen solvent.
-
Slowly add the catalyst to the solution while stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
Synthesis of 4-Methyl-4-phenyl-1-pentanals
A patented method describes the preparation of these compounds via hydroformylation of the corresponding 3-methyl-3-phenyl-1-butenes.[2]
-
Reaction Step A (Hydroformylation):
-
Reactants: 3-methyl-3-phenyl-1-butene derivative, synthesis gas (hydrogen and carbon monoxide).
-
Catalyst: A rhodium compound (e.g., rhodium carbonyl complex).
-
Conditions: The reaction is typically carried out at a temperature of 60-180°C and a pressure of 20-650 bar.[2]
-
-
Subsequent Steps (Optional): The resulting aldehyde can be further reacted with formaldehyde and undergo partial hydrogenation to yield other derivatives.[3]
Visualizing Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate a general synthesis pathway and a conceptual workflow for the biological evaluation of this compound derivatives.
Caption: General synthesis of (2Z)-2-Benzylidene-4-methylpent-4-enal.
Caption: Conceptual workflow for biological evaluation of derivatives.
References
A Comparative Guide to the Synthesis of 4-Methyl-4-pentenal for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for the synthesis of 4-methyl-4-pentenal, a valuable intermediate in the fragrance industry and a potential building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] We will objectively compare the performance of various synthetic routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. This guide focuses on two primary, experimentally validated methods: the oxidation of 2-methyl-1-butene and a multi-step synthesis involving the hydroformylation of 3-methyl-1-butene.
| Parameter | Method 1: Oxidation of 2-Methyl-1-butene | Method 2: Multi-step Synthesis via Hydroformylation |
| Starting Material | 2-Methyl-1-butene | 3-Methyl-3-buten-1-ol |
| Key Intermediates | - | 3-Methyl-1-butanol, 3-Methyl-1-butene |
| Overall Yield | Data not explicitly available in reviewed literature | High (Distillation yield of 90% for 4-methylpentanal)[4] |
| Purity | Data not explicitly available in reviewed literature | 97% for 4-methylpentanal[4] |
| Reaction Time | Data not explicitly available in reviewed literature | Step 1: 5 hours, Step 2: Not specified, Step 3: 0.5-5 hours[4] |
| Key Advantages | Potentially a more direct, one-step process. | High yield and purity demonstrated; well-defined reaction steps.[4] |
| Key Disadvantages | Lack of detailed public experimental data for comparison. | Multi-step process increases overall synthesis time and complexity. |
Experimental Protocols
Method 2: Multi-step Synthesis via Hydroformylation
This method involves a three-step process starting from 3-methyl-3-buten-1-ol.[4]
Step 1: Hydrogenation of 3-methyl-3-buten-1-ol to 3-methyl-1-butanol
-
Materials: 3-methyl-3-buten-1-ol, Nickel/diatomaceous earth catalyst, Hydrogen gas.
-
Procedure:
-
Charge a reactor with the Nickel/diatomaceous earth catalyst.
-
Set the reaction temperature to 120°C and the hydrogen pressure to 4.0 MPa.
-
Activate the catalyst by supplying hydrogen.
-
Supply 3-methyl-3-buten-1-ol to the reactor.
-
The reaction is carried out for 5 hours.
-
The resulting product is purified by distillation.
-
-
Results: This step achieves a 96.9% conversion of 3-methyl-3-buten-1-ol with a 97.0% selectivity for 3-methyl-1-butanol. Distillation yields 99.0% pure 3-methyl-1-butanol with a 95.0% yield.[4]
Step 2: Dehydration of 3-methyl-1-butanol to 3-methyl-1-butene
-
Materials: 3-methyl-1-butanol, γ-alumina catalyst.
-
Procedure:
-
Fill a glass reaction tube with γ-alumina as the dehydration catalyst.
-
Heat the reaction tube to 200°C.
-
Introduce the 3-methyl-1-butanol obtained from Step 1.
-
The central temperature of the catalyst layer is maintained at 230°C.
-
The reaction gas is condensed and recovered.
-
The product is purified by distillation.
-
-
Results: This step results in a 70% conversion of 3-methyl-1-butanol with a 90% selectivity for 3-methyl-1-butene. Distillation purification yields 99% pure 3-methyl-1-butene with an 89% yield.[4]
Step 3: Hydroformylation of 3-methyl-1-butene to 4-methylpentanal
-
Materials: 3-methyl-1-butene, Noble metal complex catalyst (e.g., rhodium-based), Carbon monoxide, Hydrogen.
-
Procedure:
-
The hydroformylation reaction is carried out in the presence of a noble metal complex catalyst.
-
The reaction temperature is maintained between 80°C and 200°C.
-
The reaction pressure is in the range of 0.1 to 20 MPa.
-
The reaction time is typically between 0.5 and 5 hours.
-
The final product is purified by distillation.
-
-
Results: This final step achieves a 95% conversion of 3-methyl-1-butene with a 95% selectivity for 4-methylpentanal. Distillation purification yields 97% pure 4-methylpentanal with a 90% yield.[4]
Visualizing the Synthesis Pathways
To better understand the flow of these chemical transformations, the following diagrams illustrate the reaction pathways.
Caption: Direct oxidation pathway from 2-Methyl-1-butene.
Caption: Multi-step synthesis of 4-methylpentanal.
References
A Comparative Guide to the Synthesis of 4-Methyl-4-pentenal for Research and Development
For Immediate Release – This guide provides a comparative analysis of synthetic routes to 4-Methyl-4-pentenal, a valuable intermediate in the fragrance and specialty chemicals industries.[1] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the prevalent industrial method, the Prins Reaction, and contrasts it with a multi-step hydroformylation route, offering objective comparisons based on experimental data.
Executive Summary
The synthesis of this compound is critical for various applications, including the creation of fruit-flavored fragrances.[1] The industry standard relies on the acid-catalyzed Prins Reaction of isobutylene and formaldehyde, a direct approach valued for its atom economy. An alternative, multi-step synthesis involving the hydroformylation of 3-methyl-1-butene presents a different pathway with distinct advantages and disadvantages. This guide provides a quantitative comparison of these methods, detailed experimental protocols, and visual diagrams of the synthetic pathways to aid in methodological selection and process optimization.
Quantitative Data Comparison
The performance of a synthetic route is best understood through a direct comparison of key metrics. The following table summarizes the performance of the industrial standard Prins Reaction against an alternative hydroformylation method.
| Metric | Industrial Standard: Prins Reaction | Alternative Method: Hydroformylation |
| Primary Reactants | Isobutylene, Formaldehyde | 3-Methyl-1-butene, Syngas (CO/H₂) |
| Catalyst | Acid Catalyst (e.g., H₂SO₄, Solid Acids)[2][3] | Noble Metal Complex (e.g., Rhodium-based)[4] |
| Overall Yield | Variable, dependent on conditions | High (up to 90% distillation yield)[4] |
| Selectivity | Can produce byproducts like dioxanes and diols[3] | High (up to 95% for 4-methylpentanal)[4] |
| Number of Steps | Typically 1-2 steps | 3 steps[4] |
| Reaction Conditions | Moderate temperature, can be run without high pressure[3][5] | Elevated pressure required for hydroformylation |
| Key Advantages | Atom economical, direct route | High selectivity and yield in the final step[4] |
| Key Disadvantages | Byproduct formation requires purification | Multi-step process, requires expensive catalyst[4] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for comprehension and replication. The following diagrams, rendered in DOT language, illustrate the reaction pathways and a general experimental workflow.
Synthetic Pathways
General Experimental Workflow
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methyl-4-pentenal
This document provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Methyl-4-pentenal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from sources of ignition such as heat, sparks, and open flames.[1]
-
Avoid contact with strong oxidizing agents and strong acids.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 123 °C |
| Flash Point | 15 °C |
| Density | 0.819 g/cm³ |
| Melting Point | -78 °C (estimate) |
(Source: ChemBK, LookChem)[1][2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area to disperse vapors.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash without prior treatment and approval.
Waste Collection and Labeling:
-
Waste Collection: Collect all waste containing this compound (including contaminated materials from spills) in a designated, chemically compatible, and properly sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date of accumulation.
Disposal Workflow:
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Neutralization of Aqueous this compound Waste
For dilute aqueous waste streams of this compound, chemical neutralization to less hazardous compounds may be a viable option. This should only be performed by trained personnel and with the explicit approval of the institution's EHS department and in compliance with local regulations.[3] The following protocol is based on a method for neutralizing aldehyde-containing wastewater.[4]
Materials:
-
Aqueous waste containing this compound
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Suitable reaction vessel
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
Designation: Accurately designate the spent aldehyde solution as hazardous waste at the point of generation, prior to treatment.[3]
-
Preparation: Place the aqueous aldehyde waste in a suitable reaction vessel in a well-ventilated fume hood.
-
Addition of Neutralizing Agent: While stirring, slowly add a sufficient amount of sodium pyrosulfite to the waste solution. The required amount will depend on the concentration of the aldehyde.
-
Reaction: Continue stirring the mixture for approximately 15 minutes at room temperature to ensure complete neutralization.[4]
-
pH Measurement: After the reaction is complete, measure the pH of the treated solution. The target pH should be between 6 and 9.[4] If necessary, adjust the pH with a suitable buffer.
-
Verification: Ensure the treatment was effective. This may include laboratory analysis of the treated waste to confirm the absence of the aldehyde. Keep records of the testing to document the method's effectiveness.[3]
-
Disposal: Contact your local sewer authority to obtain written authorization or a permit before discharging the treated waste to the sewer.[3] Do not dispose of treated chemicals into septic systems or storm drains.[3]
Neutralization Workflow Diagram:
Caption: Step-by-step experimental workflow for the neutralization of aqueous this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-4-pentenal
Essential safety protocols and logistical plans for the operational use and disposal of 4-Methyl-4-pentenal are critical for ensuring the well-being of laboratory personnel and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the hazardous properties of this compound.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also lead to respiratory irritation and is harmful if swallowed.[1][2] A significant, though less immediate, hazard is its potential to form explosive peroxides, especially when exposed to air over time.[1] Due to these risks, strict adherence to the following safety, handling, and disposal procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Importance |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact, which can cause irritation.[1][4] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects skin from accidental splashes and provides a barrier in case of fire.[1][5] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Necessary when working in areas with inadequate ventilation or when there is a potential for aerosolization to prevent respiratory tract irritation.[1][4] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C6H10O |
| Molar Mass | 98.14 g/mol [6] |
| Appearance | Colorless liquid[3] |
| Odor | Strong fruity flavor[3] |
| Density | Approximately 0.818 - 0.819 g/mL[3][6] |
| Boiling Point | Approximately 123 - 131°C[3][6] |
| Melting Point | Approximately -78 to -69°C[3][6] |
| Flash Point | 15°C[7] |
Hazard Information
The following table outlines the key hazards associated with this compound, as classified under the Globally Harmonized System (GHS).[1][2]
| Hazard Classification | GHS Code | Precautionary Statements |
| Highly Flammable Liquid and Vapor | H225 | P210, P233, P240, P241, P242, P243 |
| Harmful if Swallowed | H302 | P264, P270, P301+P312, P330 |
| Causes Skin Irritation | H315 | P280, P302+P352 |
| Causes Serious Eye Irritation | H319 | P280, P305+P351+P338 |
| May Cause Respiratory Irritation | H335 | P261, P271 |
| Potential for Peroxide Formation | EUH019 | Store away from heat and light; test for peroxides if stored for extended periods. |
Experimental Protocol: Safe Handling and Transfer
This protocol details the steps for safely transferring this compound from a storage container to an experimental setup.
1. Preparation and Pre-Transfer Checklist:
-
Verify Ventilation: Ensure the work will be conducted in a properly functioning chemical fume hood.[4]
-
Assemble PPE: Don the appropriate PPE as specified in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary items and potential ignition sources.
-
Spill Kit: Locate and ensure the accessibility of a spill kit rated for flammable liquids.
2. Measurement and Transfer Procedure:
-
Container Inspection: Visually inspect the this compound container for any signs of damage or leaks.
-
Dispensing: In a well-ventilated chemical fume hood, carefully open the container. Use a clean, compatible pipette or graduated cylinder to measure the desired volume.
-
Transfer: Slowly and carefully transfer the measured liquid into the receiving vessel, avoiding splashes.
-
Secure Containers: Immediately and securely close both the primary storage container and the receiving vessel.
-
Post-Transfer: Wipe down any minor drips on the exterior of the containers or work surface with an inert, absorbent material. Dispose of the contaminated material as hazardous waste.[1]
Operational Plan: Spill Response and Disposal
Immediate and appropriate action is necessary in the event of a spill to contain the situation and prevent exposure.
A. Immediate Spill Response and Cleanup:
-
Evacuate and Ventilate: In case of a spill, immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
B. Routine Disposal of Unused or Waste this compound:
-
Waste Collection: Designate a specific, sealed, and clearly labeled container for liquid hazardous waste. This container should be compatible with flammable organic solvents.[1]
-
Transferring the Chemical: In a well-ventilated chemical fume hood, carefully transfer the waste this compound into the designated hazardous waste container.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Liquid," "Irritant").[1]
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight. Ensure it is stored separately from incompatible materials, such as oxidizing agents.[1]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste accumulation and storage times.[1]
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



